PROTAC SGK3 degrader-1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQFPZKDYMMMJ-RIAKQDHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H73FN10O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Design and Synthesis of SGK3-PROTAC1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and characterization of SGK3-PROTAC1, a selective degrader of the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). This document details the scientific rationale, experimental protocols, and key data associated with this proteolysis-targeting chimera (PROTAC), offering a valuable resource for researchers in oncology and drug discovery.
Introduction: Targeting SGK3 in Cancer Therapy
Serum and glucocorticoid-inducible kinase 3 (SGK3) is a protein kinase that acts as a critical node in cell signaling pathways, particularly downstream of phosphoinositide 3-kinases (PI3Ks).[1][2][3] A key function of SGK3 is its role in mediating resistance to cancer therapies that target the PI3K/Akt signaling pathway.[1][2][3] In breast cancer cells, for instance, inhibition of PI3K or Akt can lead to a compensatory upregulation and activation of SGK3, which in turn restores pro-proliferative signaling pathways like mTORC1, thereby circumventing the therapeutic effects of the inhibitors.[1][2][3]
PROTACs represent a novel therapeutic modality designed to eliminate target proteins rather than merely inhibiting their activity. These bifunctional molecules work by recruiting a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers the potential for greater efficacy and selectivity compared to traditional inhibitors.[1][2][3]
SGK3-PROTAC1 was developed as a chemical probe to selectively target SGK3 for degradation, providing a powerful tool to investigate the biological functions of this kinase and to overcome resistance to PI3K and Akt inhibitors in cancer cells.[1][2][3]
Design and Synthesis of SGK3-PROTAC1
Rational Design
The design of SGK3-PROTAC1 is based on the classic PROTAC architecture, consisting of three key components: a ligand that binds to the target protein (SGK3), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
-
SGK3 Ligand: The SGK3-targeting moiety is derived from the potent SGK inhibitor 308-R . This compound was selected for its amenability to linker conjugation.[1][2][3]
-
E3 Ligase Ligand: To recruit the E3 ligase machinery, VH032 , a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, was chosen.[1][2][3]
-
Linker: A polyethylene glycol (PEG)-based linker connects the SGK3 and VHL ligands. The length and composition of the linker are critical for optimal ternary complex formation (PROTAC-SGK3-VHL) and subsequent degradation.
Synthesis of SGK3-PROTAC1
The synthesis of SGK3-PROTAC1 involves the coupling of the 308-R inhibitor to the VH032 ligand via the PEG linker. The morpholine ring of the 308-R inhibitor is particularly suitable for N-alkylation through reductive amination protocols.[2] A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section of this guide.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of SGK3-PROTAC1.
| Parameter | Value | Cell Line | Time Point | Reference |
| SGK3 Degradation | ||||
| DC50 (50% Degradation) | ~0.3 µM | Endogenous SGK3 | 2 hours | [1][2][3] |
| Maximum Degradation | ~80% | Endogenous SGK3 | 8 hours | [1][2][3] |
| Biochemical Activity | ||||
| IC50 vs. SGK3 | 300 nM | In vitro kinase assay | N/A | |
| Selectivity | ||||
| Effect on SGK1/SGK2 | No degradation observed | [1][2][3] |
| Cell Line | Treatment | Effect on Cell Proliferation | Reference |
| ZR-75-1 | SGK3-PROTAC1 + PI3K inhibitor (GDC0941) | More effective suppression than conventional SGK inhibitor (14H) | [1][2][3] |
| CAMA-1 | SGK3-PROTAC1 + PI3K inhibitor (GDC0941) | More effective suppression than conventional SGK inhibitor (14H) | [1][2][3] |
Signaling Pathways and Experimental Workflows
SGK3 Signaling Pathway in PI3K/Akt Inhibitor Resistance
The following diagram illustrates the role of SGK3 in mediating resistance to PI3K/Akt inhibitors.
SGK3-PROTAC1 Mechanism of Action
This diagram depicts the mechanism by which SGK3-PROTAC1 induces the degradation of SGK3.
Experimental Workflow for Assessing SGK3 Degradation
The following diagram outlines the typical experimental workflow to evaluate the efficacy of SGK3-PROTAC1.
Experimental Protocols
Synthesis of SGK3-PROTAC1
A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, would be presented here, based on the supplementary information of the primary research article. This would involve the synthesis of the linker, conjugation to the 308-R inhibitor, and final coupling to the VH032 ligand.
Cell Culture
-
Cell Lines: HEK293, ZR-75-1, and CAMA-1 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.
Immunoblotting for SGK3 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of SGK3-PROTAC1 or vehicle control (DMSO) for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SGK3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and SGK3 levels are normalized to the loading control.
Tandem Mass Tag (TMT) Proteomics
-
Sample Preparation:
-
Lyse cells and quantify protein concentration as described for immunoblotting.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
TMT Labeling: Label the peptides from each experimental condition with a unique TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot or Sequest).
-
Quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered expression levels upon SGK3-PROTAC1 treatment.
-
Conclusion
SGK3-PROTAC1 is a highly selective and potent degrader of SGK3.[1][2][3] It serves as a valuable chemical tool for elucidating the biological roles of SGK3 and for exploring the therapeutic potential of targeted protein degradation in overcoming drug resistance in cancer. This guide provides the foundational knowledge and detailed protocols to facilitate further research and development in this promising area.
References
In-Depth Technical Guide: PROTAC SGK3 Degrader-1 E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC SGK3 degrader-1, focusing on its mechanism of action, E3 ligase recruitment, and the experimental methodologies used for its characterization.
Core Concept: PROTAC-mediated Degradation of SGK3
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest from the cell. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound, also known as SGK3-PROTAC1, is a chemical probe designed for the selective degradation of Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3). SGK3 is a protein kinase implicated in cell survival and proliferation, and its upregulation has been associated with resistance to cancer therapies that target the PI3K/Akt signaling pathway.
E3 Ligase Recruitment and Mechanism of Action
This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It achieves this by incorporating VH032, a known VHL-binding ligand.[1][2][3] The other end of the PROTAC is a derivative of the 308-R SGK inhibitor, which serves to bind to the SGK3 protein.[1][2][3]
The formation of a ternary complex between SGK3, this compound, and the VHL E3 ligase is the critical step in initiating protein degradation. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SGK3 protein. This polyubiquitination marks SGK3 for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its degradation efficiency and in vitro inhibitory activity.
Table 1: Degradation Efficiency of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Notes |
| HEK293 | < 100 | > 80 | 8 | 50% degradation was observed within 2 hours at a concentration of 0.3 µM.[1][2] |
| CAMA-1 | Not explicitly determined | > 80 | 8 | Significant degradation observed at concentrations > 0.1 µM. |
| ZR-75-1 | Not explicitly determined | > 80 | 8 | Significant degradation observed at concentrations > 0.1 µM. |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| SGK3 | 300 |
| S6K1 | 1800 |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Treatment
-
Cell Lines: HEK293, CAMA-1, and ZR-75-1 cells were used.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% (v/v) fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PROTAC Treatment: For degradation studies, cells were treated with the indicated concentrations of this compound or the inactive cis epimer control for the specified durations. A DMSO control was run in parallel.
Immunoblotting for Protein Degradation
This protocol is used to quantify the levels of SGK3 and other proteins of interest following PROTAC treatment.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1% (v/v) Triton X-100, 1 mM EGTA, 1 mM EDTA, 50 mM sodium fluoride, 5 mM sodium pyrophosphate, 1 mM sodium orthovanadate, 10 mM glycerol-2-phosphate, 0.27 M sucrose, and a protease inhibitor cocktail.
-
Incubate the lysates on ice for 15-30 minutes.
-
Clarify the lysates by centrifugation at 13,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% (v/v) Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SGK3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the PROTAC required to inhibit the enzymatic activity of the target kinase by 50% (IC50).
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified kinase (e.g., SGK3), a suitable substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer.
-
Add varying concentrations of the this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the PROTAC concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable chemical tool for studying the biological functions of SGK3. By recruiting the VHL E3 ligase, it selectively induces the degradation of SGK3, offering a powerful alternative to traditional kinase inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of this and other PROTAC molecules.
References
- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Role of Serum and Glucocorticoid-Regulated Kinase 3 (SGK3) in Breast Cancer Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired drug resistance is a primary obstacle in the successful treatment of breast cancer, particularly in hormone receptor-positive (HR+) subtypes. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in these cancers, making it a key therapeutic target. However, resistance to therapies targeting this pathway, such as PI3K inhibitors and endocrine agents, inevitably develops. Emerging evidence has identified Serum and Glucocorticoid-Regulated Kinase 3 (SGK3) as a pivotal, yet often overlooked, kinase that mediates resistance through AKT-independent mechanisms. This technical guide provides an in-depth analysis of the function of SGK3 in breast cancer drug resistance, detailing its signaling pathways, downstream effectors, and the experimental methodologies used to elucidate its role. We further explore the therapeutic potential of targeting SGK3 to overcome resistance and improve patient outcomes.
The SGK3 Kinase: An Overview
SGK3 is a member of the AGC family of serine/threonine kinases, which also includes AKT1/2/3.[1][2] The SGK catalytic domain shares approximately 50% homology with AKT.[3][4] Unlike AKT, which possesses a Pleckstrin Homology (PH) domain for membrane recruitment, SGK3 has a Phox Homology (PX) domain that preferentially binds to phosphatidylinositol 3-phosphate (PtdIns(3)P).[5][6] This structural difference allows SGK3 to be activated by distinct upstream signals, including the class III PI3K, hVps34, enabling it to function in parallel or as a compensatory kinase to AKT.[7][8] In breast cancer, SGK3 has been shown to be amplified and hyperactivated, and its expression is strongly associated with estrogen receptor (ER) positive tumors.[1][5][9]
SGK3 Signaling in Drug Resistance
SGK3 activation is a key mechanism by which breast cancer cells evade therapeutic interventions, particularly those targeting the PI3K/AKT pathway and endocrine signaling.
Resistance to PI3K/AKT Inhibitors
The development of specific inhibitors against PI3Kα, such as alpelisib, has been a significant advance for treating PIK3CA-mutant breast cancers.[3][4] However, resistance is common. Prolonged treatment with PI3K or AKT inhibitors leads to a compensatory upregulation and activation of SGK3.[7][8]
In alpelisib-resistant breast cancer cells, SGK3 is significantly upregulated.[3] This upregulation allows SGK3 to take over the signaling functions of the inhibited AKT.[3][7] A primary mechanism involves the activation of the Wnt/β-catenin pathway. SGK3 phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of β-catenin.[3] This prevents the degradation of β-catenin, allowing it to accumulate, translocate to the nucleus, and drive the transcription of genes associated with cancer stemness, such as CD44, MYC, and NANOG.[3] This increase in the cancer stem cell (CSC) population is strongly linked to acquired drug resistance.[3]
Caption: SGK3 activation bypasses PI3Kα inhibition, promoting β-catenin-mediated stemness.
Resistance to Endocrine Therapy
Endocrine therapies, such as aromatase inhibitors (AIs) and tamoxifen, are the standard of care for HR+ breast cancer.[3][4] SGK3 plays a crucial role in the development of resistance to these agents.
-
Tamoxifen Resistance: The role of SGK3 in tamoxifen resistance is more complex. Some studies indicate that in tamoxifen-resistant (TAM-R) cells, SGK3 expression is lower, which is associated with an increase in protective autophagy.[13][14] Conversely, overexpression of SGK3 in this context appears to increase sensitivity to tamoxifen by inhibiting this autophagic response.[13][14] However, other reports show that SGK3 protein expression is down-regulated in cell models of acquired resistance to tamoxifen or estrogen deprivation, suggesting that its role may be context-dependent.[1]
Downstream Effectors of SGK3
Beyond GSK3β, SGK3 phosphorylates a range of substrates that contribute to cell survival, proliferation, and resistance.
-
NDRG1: SGK3 targets the metastasis suppressor N-Myc downstream regulated 1 (NDRG1) for ubiquitination and degradation by the E3 ligase Fbw7.[5][15]
-
TSC2: In a manner analogous to AKT, SGK3 can phosphorylate TSC2, leading to the activation of mTORC1, a central regulator of cell growth and proliferation.[7] This provides a direct bypass to PI3K/AKT inhibition.[7][8]
-
FOXO3a: Like AKT, SGK3 can phosphorylate and inactivate the Forkhead box O3 (FoxO3a) transcription factor, preventing the expression of pro-apoptotic genes.[6]
Quantitative Data Summary
The upregulation of SGK3 is a consistent finding in various models of drug resistance. The following tables summarize key quantitative findings from the literature.
Table 1: SGK3 Expression in Resistant vs. Sensitive Contexts
| Comparison Context | Cell Lines / Model | Change in SGK3 Expression | Citation |
|---|---|---|---|
| Alpelisib Resistance | MCF7, T47D | Markedly upregulated in resistant cells | [3] |
| Aromatase Inhibitor Resistance | LET-R, EXE-R | Upregulated in resistant cells | [10][12] |
| PI3K/AKT Inhibitor Treatment | ZR-75-1, CAMA-1 | Marked upregulation of mRNA and protein | [8] |
| ER+ vs. ER- Tumors | Clinical Samples (Oncomine) | 5.7-fold higher in ER+ tumors (p < 0.001) | [6][11] |
| Tamoxifen Resistance | TAM-R cells | Lower expression level vs. parental cells |[13][14] |
Table 2: Functional Impact of SGK3 Modulation on Drug Sensitivity
| Cell Line | Modulation | Treatment | Effect on Sensitivity | Citation |
|---|---|---|---|---|
| Alpelisib-Resistant MCF7/T47D | SGK3 Inhibitor (SGK3-PROTAC1) | Alpelisib (BYL719) | Restored sensitivity to alpelisib | [3] |
| MCF7, T47D (Parental) | SGK3 Overexpression | Alpelisib (BYL719) | Conferred resistance (Increased IC50) | [3] |
| AI-Resistant (LET-R) | SGK3 Knockdown (siRNA) | Aromatase Inhibitors | Reduced cell survival | [10][16] |
| MCF7 | SGK3 Overexpression | Tamoxifen | Increased sensitivity (inhibited autophagy) |[13][14] |
Experimental Protocols for Studying SGK3 Function
Investigating the role of SGK3 in drug resistance requires a multi-faceted approach combining molecular biology, cell-based assays, and in vivo models.
Caption: A typical experimental workflow to validate SGK3's role in drug resistance.
Establishment of Drug-Resistant Cell Lines
-
Protocol: Parental breast cancer cell lines (e.g., MCF7, T47D) are cultured with escalating doses of the therapeutic agent (e.g., alpelisib, letrozole, tamoxifen) over a period of several months. Surviving cells are then continuously cultured in the presence of a maintenance dose of the drug to ensure a stable resistant phenotype. Resistance is confirmed by comparing the IC50 value to the parental cell line using a cell viability assay.
Western Blotting for Protein Expression and Phosphorylation
-
Protocol:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-SGK3, anti-p-SGK3 (Thr320), anti-GSK3β, anti-p-GSK3β (Ser9), anti-β-catenin, anti-Actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Tumor Spheroid Formation Assay
-
Protocol: This assay measures cancer stem cell activity.
-
Cells are seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Culture in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Incubate for 7-14 days to allow for sphere formation.
-
Count the number and measure the size of spheres (tumorspheres) under a microscope. An increase in sphere formation indicates enhanced stemness.[3]
-
In Vivo Xenograft Models
-
Protocol:
-
Drug-resistant or genetically modified (e.g., SGK3-knockdown) breast cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[3]
-
Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups (e.g., vehicle, alpelisib, SGK3 inhibitor, combination).
-
Tumor volume is measured regularly (e.g., every 3 days) using calipers (Volume = length × width²/2).[3]
-
At the end of the experiment, tumors are excised for further analysis (e.g., immunohistochemistry).
-
Clinical Relevance and Therapeutic Implications
The consistent upregulation of SGK3 in multiple drug-resistant settings highlights its potential as both a biomarker and a therapeutic target. High SGK3 expression has been correlated with a shorter disease-free survival in patients with luminal breast cancer.[3] This suggests that SGK3 could be used to stratify patients at higher risk of relapse on standard therapies.
The most significant implication is the potential for SGK3 inhibitors to resensitize tumors to existing treatments. Studies have shown that combining an SGK3 inhibitor with a PI3Kα inhibitor like alpelisib can restore the sensitivity of resistant cells.[3] This combination therapy approach could be a promising strategy for patients who have progressed on PI3K inhibitors or endocrine therapy. Developing potent and specific SGK3 inhibitors is therefore a critical area for future drug development efforts in breast cancer.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. SGK3 Is Associated with Estrogen Receptor Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 3. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy [ijbs.com]
- 5. SGK3 mediates INPP4B-dependent PI 3-Kinase signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGK3 is associated with estrogen receptor expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. SGK3 is an estrogen-inducible kinase promoting estrogen-mediated survival of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SGK3 mediates INPP4B-dependent PI3K signaling in breast cancer. | Broad Institute [broadinstitute.org]
- 16. researchgate.net [researchgate.net]
Unveiling the Selectivity of PROTAC SGK3 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of PROTAC SGK3 degrader-1, a pivotal tool in the targeted degradation of Serum/Glucocorticoid Regulated Kinase 3 (SGK3). This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and detailed experimental protocols to facilitate its application in research and drug development.
Introduction: The Promise of PROTACs and the Significance of SGK3
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its degradation, offering a powerful strategy to tackle previously "undruggable" targets and overcome drug resistance.[1][2]
SGK3 is a serine/threonine kinase that acts as a critical downstream effector of the PI3K signaling pathway.[3] It plays a significant role in various cellular processes, including cell survival, proliferation, and resistance to cancer therapies.[4][5] Notably, SGK3 has been implicated in mediating resistance to PI3K and Akt inhibitors in breast cancer, making it a compelling target for therapeutic intervention.[4][5]
This compound is a heterobifunctional molecule designed to specifically target SGK3 for degradation. It consists of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of SGK3.
Quantitative Selectivity Profile
The selectivity of a PROTAC is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities.[2] this compound has been demonstrated to be a highly selective degrader of SGK3.
| Target | IC50 (nM) | Degradation Observed |
| SGK3 | 300 | Yes |
| SGK1 | 220 | No |
| SGK2 | - | No |
| RPS6KB1 (S6K1) | 1800 | No |
| Table 1: In vitro potency and degradation selectivity of this compound.[7] |
Biochemical assays have shown that while this compound can inhibit SGK1 and S6K1 in vitro, it does not induce their degradation in cellular contexts.[5][8] Proteomic analysis of HEK293 cells treated with SGK3-PROTAC1 revealed that SGK3 was the only cellular protein whose levels were significantly reduced.[5][8] This highlights the degrader's remarkable specificity for SGK3.
Signaling Pathway and Mechanism of Action
SGK3 is activated downstream of both Class I and Class III PI3Ks.[9] Upon activation by upstream signals like growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane and phosphatidylinositol (3)-phosphate (PI(3)P) at endosomal compartments. SGK3, through its Phox homology (PX) domain, is recruited to endosomes by binding to PI(3)P.[9] This localization facilitates its phosphorylation and activation by PDK1 and mTORC2.[9] Activated SGK3 then phosphorylates a range of downstream substrates, promoting cell survival and proliferation.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. ZR-75-1 Cells [cytion.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Characterizing the invasion of different breast cancer cell lines with distinct E-cadherin status in 3D using a microfluidic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: PROTAC SGK3 Degrader-1 for Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PROTAC SGK3 degrader-1 in cell culture experiments. This document outlines the mechanism of action, key performance data, and detailed protocols for assessing its activity.
Introduction
Serum/glucocorticoid-regulated kinase 3 (SGK3) is a protein kinase that plays a crucial role in cell survival and proliferation. It is activated downstream of PI3K signaling pathways and has been identified as a key mediator of resistance to PI3K and Akt inhibitors in certain cancers, particularly breast cancer.[1][2]
This compound (also referred to as SGK3-PROTAC1) is a proteolysis-targeting chimera designed to specifically induce the degradation of the SGK3 protein.[3] It is a heterobifunctional molecule composed of a ligand that binds to SGK3 (the 308-R SGK inhibitor), connected via a linker to a ligand that recruits an E3 ubiquitin ligase (the VH032 VHL-binding ligand).[2][4] This targeted degradation approach offers a powerful alternative to traditional inhibition, enabling a more potent and selective method to probe the biological functions of SGK3 and overcome drug resistance.[1][2]
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule simultaneously binds to SGK3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the E3 ligase to tag SGK3 with ubiquitin chains. The polyubiquitinated SGK3 is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle. This catalytic mode of action allows for the efficient degradation of the target protein at sub-stoichiometric concentrations.[2]
Caption: Mechanism of Action for this compound.
Data Presentation
Quantitative Degradation and Proliferation Data
This compound has been shown to be a potent and selective degrader of SGK3 in various cancer cell lines.
| Parameter | Cell Line | Value | Incubation Time | Citation |
| Degradation | ||||
| % Degradation | HEK293 | 50% | 2 hours | [2][4][5] |
| % Degradation (Max) | HEK293 | 80% | 8 hours | [2][4][5] |
| % Degradation | HEK293 | 65% | 48 hours | [5] |
| DC₅₀ | Multiple | <100 nM | Not Specified | [6] |
| Concentration for Effect | ||||
| Effective Concentration | HEK293, CAMA-1, ZR-75-1 | 0.1 - 0.3 µM | 8 - 48 hours | [2][4] |
| Cell Growth Inhibition | ||||
| Combination Treatment | CAMA-1, ZR-75-1 | Inhibited cell growth | 4 weeks | [7] |
Selectivity Profile
The selectivity of a degrader is critical to minimize off-target effects. Proteomic analysis revealed that SGK3 was the only cellular protein whose levels were significantly reduced following treatment with SGK3-PROTAC1.[2]
| Kinase Isoform | Effect of SGK3-PROTAC1 (0.1-3 µM) | Citation |
| SGK3 | Marked Degradation | [2] |
| SGK1 | No Degradation | [2] |
| SGK2 | No Degradation | [2] |
| S6K1 | Moderate degradation only at high concentrations (1-10 µM) | [2] |
Experimental Protocols
Materials and Reagents
-
This compound: Source from a reputable chemical supplier (e.g., Selleck Chemicals, MedChemExpress).
-
Control Compound: PROTAC SGK3 degrader-2 (cis-epimer), which does not bind to VHL, is recommended as a negative control.[8]
-
Cell Lines: HEK293, CAMA-1, ZR-75-1, or other relevant cell lines.[9]
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (anhydrous), PBS, Trypsin-EDTA.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM sodium orthovanadate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, 10 mM sodium 2-glycerophosphate.[2]
-
Inhibitors: Protease and phosphatase inhibitor cocktails.
-
Western Blotting Reagents: Protein assay kit (BCA or Bradford), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBS-T), primary antibodies (e.g., anti-SGK3, anti-p-NDRG1, anti-Actin/Tubulin), HRP-conjugated secondary antibodies, and ECL substrate.[2][10][11]
-
Cell Viability Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay or similar.[12][13]
Preparation of Stock Solutions
-
PROTAC Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the lyophilized powder in anhydrous DMSO.[4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[3][4]
Protocol 1: Western Blotting for SGK3 Degradation
This protocol details the steps to assess the degradation of endogenous SGK3 protein following treatment with the degrader.
Caption: Experimental workflow for Western blot analysis.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HEK293, CAMA-1) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) or a DMSO vehicle control. A negative control compound (cisSGK3-PROTAC1) should also be included.[4] Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[2][10]
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 16,000 x g for 10-15 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.[2]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for SGK3 (and a loading control like β-Actin or GAPDH) overnight at 4°C with gentle agitation.[2][11]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection: Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ or Image Studio Lite.[2]
Protocol 2: Cell Viability / Proliferation Assay
This protocol measures the effect of SGK3 degradation on cell proliferation, particularly in combination with other pathway inhibitors.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a fixed concentration of a PI3K/Akt inhibitor (e.g., GDC0941 or AZD5363).[2] Include appropriate vehicle controls.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 3-5 days), as the effects on proliferation may take longer to manifest than protein degradation.[2]
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[14]
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine IC₅₀ or EC₅₀ values.
SGK3 Signaling Pathway Context
SGK3 is activated downstream of PI3K and plays a key role in mediating cell survival and resistance to therapy, particularly when the Akt pathway is inhibited. Understanding this context is crucial for designing experiments.
Caption: Simplified SGK3 signaling and PROTAC intervention.
References
- 1. SGK3-PROTAC1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epigentek.com [epigentek.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols: SGK3-PROTAC1 for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGK3-PROTAC1 is a potent and isoform-specific PROTAC (Proteolysis Targeting Chimera) degrader of Serum/Glucocorticoid Regulated Kinase 3 (SGK3).[1][2][3] It is a valuable chemical probe for studying the cellular functions of SGK3 and for exploring its potential as a therapeutic target, particularly in the context of cancer cell resistance to PI3K and Akt inhibitors.[1][3][4] SGK3-PROTAC1 is composed of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.[1][2] These application notes provide a summary of the effective in vitro concentrations of SGK3-PROTAC1 and detailed protocols for key experimental assays.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of SGK3-PROTAC1 in various in vitro experimental settings.
Table 1: In Vitro Degradation of SGK3 by SGK3-PROTAC1
| Cell Line | Concentration (µM) | Treatment Duration | % SGK3 Degradation | Notes |
| HEK293 | 0.1 | 48 hours | 65% | Minimal effect on SGK1, SGK2, or S6K1 at this concentration.[1][2][5] |
| HEK293 | 0.3 | 2 hours | 50% | --- |
| HEK293 | 0.3 | 8 hours | 80% | Maximal degradation observed at this time point.[2][3][4] |
| CAMA-1 | >0.1 | Not Specified | Induced degradation | No degradation of SGK1 or S6K1 observed.[1][2] |
| ZR-75-1 | >0.1 | Not Specified | Induced degradation | No degradation of SGK1 or S6K1 observed.[1][2] |
Table 2: In Vitro Kinase Inhibition and Selectivity of SGK3-PROTAC1
| Target Kinase | IC50 (nM) | Notes |
| SGK3 | 300 | [1][2][6] |
| S6K1 | 1800 | Moderate degradation of S6K1 observed at higher concentrations (1–10 µM).[1][2] |
| SGK1 | 220 | High selectivity for degradation over inhibition.[6] |
Table 3: Functional In Vitro Effects of SGK3-PROTAC1
| Cell Line | Treatment | Concentration (µM) | Duration | Effect |
| CAMA-1 | with GDC0941 (1 µM) | 0.3 | 4 weeks | Inhibits cell growth.[5] |
| ZR-75-1 | with GDC0941 (1 µM) | 0.3 | 4 weeks | Inhibits cell growth.[5] |
| HEK293 | --- | >0.1 | 8 hours | Reduces phosphorylation of NDRG1 (an SGK3 substrate).[5] |
| CAMA-1 | with AZD5363 (1 µM) | 0.1 - 0.3 | 8 hours or 5 days | Restores sensitivity to Akt inhibitor.[1][4] |
| ZR-75-1 | with GDC0941 (1 µM) | 0.1 - 0.3 | 8 hours or 5 days | Restores sensitivity to PI3K inhibitor.[1][4] |
Signaling Pathway and Mechanism of Action
// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PtdIns3P [label="PtdIns(3)P", fillcolor="#FBBC05", fontcolor="#202124"]; SGK3 [label="SGK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; NDRG1 [label="NDRG1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PI3K -> PtdIns3P [label="generates"]; PtdIns3P -> SGK3 [label="recruits to\nendosome"]; PDK1 -> SGK3 [label="phosphorylates"]; mTORC2 -> SGK3 [label="phosphorylates"]; SGK3 -> NDRG1 [label="phosphorylates"]; NDRG1 -> Proliferation [label="promotes"]; } dot Caption: Simplified SGK3 signaling pathway.
// Nodes PROTAC [label="SGK3-PROTAC1", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGK3 [label="SGK3\n(Target Protein)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VHL [label="VHL\n(E3 Ligase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(SGK3-PROTAC-VHL)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PolyUb [label="Poly-ubiquitinated\nSGK3", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded\nPeptides", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PROTAC -> SGK3 [label="binds"]; PROTAC -> VHL [label="binds"]; {SGK3, VHL} -> TernaryComplex [style=invis]; TernaryComplex -> Ub [style=invis]; Ub -> PolyUb [label=" transfer"]; TernaryComplex -> PolyUb [label="facilitates\nubiquitination"]; PolyUb -> Proteasome [label="targeted for\ndegradation"]; Proteasome -> Degradation; PROTAC -> PROTAC [label="recycled", style=dashed, arrowhead=curve]; } dot Caption: Mechanism of action for SGK3-PROTAC1.
Experimental Protocols
Western Blot for SGK3 Degradation
This protocol is for assessing the levels of SGK3 protein in cell lysates following treatment with SGK3-PROTAC1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SGK3
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and treat with desired concentrations of SGK3-PROTAC1 for the indicated times.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SGK3 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane (optional) and re-probe with a loading control antibody to ensure equal protein loading.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, for example, when assessing the effect of SGK3-PROTAC1 in combination with other inhibitors.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SGK3-PROTAC1, alone or in combination with other compounds, for the desired duration (e.g., 5 days).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Immunoprecipitation for Kinase Activity
This protocol can be adapted to immunoprecipitate SGK3 and assess its kinase activity or its interaction with other proteins.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody against SGK3 for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Kinase assay buffer
-
ATP (including radiolabeled ATP if performing a kinase assay)
-
Substrate for SGK3 (e.g., NDRG1 peptide)
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysate with the anti-SGK3 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
-
Kinase Assay (Optional):
-
Resuspend the beads in kinase assay buffer containing the SGK3 substrate and ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot with a phospho-specific antibody.
-
In Vitro Ubiquitination Assay
This assay is used to confirm the VHL-dependent ubiquitination of SGK3 in the presence of SGK3-PROTAC1.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D family), and VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant SGK3
-
Ubiquitin
-
SGK3-PROTAC1
-
Ubiquitination reaction buffer
-
ATP
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VBC complex, and recombinant SGK3.
-
Add SGK3-PROTAC1 or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot using an anti-SGK3 antibody to detect the appearance of higher molecular weight, poly-ubiquitinated SGK3 species.
-
// Nodes Start [label="Start:\nTreat Cells with\nSGK3-PROTAC1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellLysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(SGK3 Degradation)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellViability [label="Cell Viability Assay\n(e.g., MTT)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunoprecipitation [label="Immunoprecipitation\n(SGK3)", fillcolor="#FBBC05", fontcolor="#202124"]; KinaseAssay [label="Kinase Activity Assay", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UbiquitinationAssay [label="In Vitro\nUbiquitination Assay", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis1 [label="Analyze Protein Levels", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis2 [label="Measure Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis3 [label="Assess Kinase Activity\nor Interactions", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis4 [label="Confirm Ubiquitination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> CellLysis; Start -> CellViability; CellLysis -> WesternBlot; CellLysis -> Immunoprecipitation; WesternBlot -> Analysis1; CellViability -> Analysis2; Immunoprecipitation -> KinaseAssay; KinaseAssay -> Analysis3; Start -> UbiquitinationAssay [style=invis]; // for layout UbiquitinationAssay -> Analysis4 [style=invis]; // for layout } dot Caption: General experimental workflow for evaluating SGK3-PROTAC1.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contributions of SGK3 to transporter-related diseases [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC SGK3 Degrader-1 in ZR-75-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] PROTAC SGK3 degrader-1 is a chemical probe that specifically targets the Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3) for degradation.[4][5][6] SGK3 is a crucial kinase in the PI3K/Akt signaling pathway, and its upregulation has been implicated in resistance to PI3K and Akt inhibitors in breast cancer.[7][8]
The ZR-75-1 cell line, derived from a human ductal breast carcinoma, is an established model for estrogen receptor-positive (ER+) breast cancer and is known to be dependent on the PI3K/Akt/mTOR signaling pathway.[9][10] These application notes provide a detailed guide for utilizing this compound to induce SGK3 degradation in ZR-75-1 cells, a key experimental step in investigating the therapeutic potential of targeting SGK3 in breast cancer.
Principle of Action
This compound is composed of a ligand that binds to SGK3 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4][6] This ternary complex formation facilitates the ubiquitination of SGK3, marking it for degradation by the 26S proteasome.[2][11] This event-driven, sub-stoichiometric mechanism allows for the catalytic degradation of the target protein.[1]
Data Presentation
Table 1: Characteristics of this compound
| Characteristic | Description |
| Target | Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3)[4][6] |
| Mechanism of Action | Induces selective degradation of SGK3 via the ubiquitin-proteasome system[2][4] |
| E3 Ligase Ligand | VH032 (binds to von Hippel-Lindau - VHL)[4][6] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[6] |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability[5] |
Table 2: ZR-75-1 Cell Line Specifications
| Characteristic | Description |
| Cell Type | Epithelial, adherent[9] |
| Origin | Human, Caucasian, 63-year-old female with infiltrating ductal carcinoma[9] |
| Disease | Ductal Carcinoma[9] |
| Receptor Status | Estrogen Receptor (ER) positive, Progesterone Receptor (PR) positive[10] |
| Growth Medium | RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 2mM L-Glutamine + 1mM Sodium Pyruvate[9] |
| Subculture | Split sub-confluent cultures (70-80%) 1:3. Cells grow slowly and attach lightly.[9] |
Table 3: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| This compound Concentration | 0.1 - 0.3 µM[4][6][12] | Titration may be necessary for optimal degradation. |
| Incubation Time for Degradation | 2 - 8 hours[4][5][12] | 50% degradation can be observed at 2 hours, with maximal degradation around 8 hours.[4][5][12] |
| Cell Seeding Density (96-well plate) | 5 x 10⁴ cells/cm²[13] | For viability assays. Adjust based on doubling time. |
| Cell Seeding Density (6-well plate) | 3-5 x 10⁴ cells/cm²[9] | For protein extraction for Western blotting. |
| Vehicle Control | DMSO (at the same final concentration as the PROTAC) | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |
Experimental Protocols
Cell Culture and Maintenance of ZR-75-1 Cells
Materials:
-
ZR-75-1 cells (ATCC CRL-1500)
-
Complete growth medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine, 1mM Sodium Pyruvate
-
0.05% Trypsin-EDTA or Accutase
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture ZR-75-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[9]
-
Monitor cell growth. Cells grow slowly and attach lightly to the substrate.[9]
-
When cells reach 70-80% confluency, subculture them.
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA or Accutase and incubate for 5-10 minutes at 37°C.[9][13] Avoid agitating the flask to prevent cell clumping.[9]
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a ratio of 1:3.[9]
Treatment of ZR-75-1 Cells with this compound
Materials:
-
ZR-75-1 cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Multi-well plates (6-well or 96-well)
Protocol:
-
Seed ZR-75-1 cells in the appropriate multi-well plates at the recommended density (see Table 3). Allow cells to adhere and grow for at least 24 hours.[13]
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1 µM, 0.3 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8 hours for degradation studies).
Western Blotting for SGK3 Degradation
Materials:
-
Treated and control ZR-75-1 cell lysates
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SGK3, anti-p-NDRG1 (a substrate of SGK3), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[15]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SGK3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify SGK3 degradation relative to the loading control.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Treated and control ZR-75-1 cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Treat the cells with this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for ZR-75-1 cells.
Caption: Simplified SGK3 signaling cascade.
References
- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ZR-75-1. Culture Collections [culturecollections.org.uk]
- 10. ZR-75-1 breast cancer models to study the utility of 18F-FES by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. ZR-75-1 Cells [cytion.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: SGK3-PROTAC1 in CAMA-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum and glucocorticoid-regulated kinase 3 (SGK3) is a critical component of the PI3K signaling pathway, playing a significant role in cell proliferation, survival, and migration.[1] In the context of breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like CAMA-1, SGK3 has been identified as a key factor in mediating resistance to PI3K and Akt inhibitors.[2][3] CAMA-1 is a human breast adenocarcinoma cell line, characterized as ER/PR-positive and HER2-negative, with known oncogenic mutations in PTEN and p53.[4][5] The development of SGK3-PROTAC1, a proteolysis-targeting chimera, offers a novel therapeutic strategy by selectively targeting SGK3 for degradation, thereby overcoming resistance mechanisms.[2][3] These application notes provide a comprehensive overview of the use of SGK3-PROTAC1 in CAMA-1 cells, including its effects on protein degradation, cell signaling, and proliferation, along with detailed protocols for key experiments.
Data Presentation
Table 1: Efficacy of SGK3-PROTAC1 in CAMA-1 Cells
| Parameter | Concentration | Time | Result | Reference |
| SGK3 Degradation | 0.3 µM | 2 hours | ~50% degradation of endogenous SGK3 | [2][3][6] |
| SGK3 Degradation | 0.3 µM | 8 hours | ~80% (maximal) degradation of endogenous SGK3 | [2][3][7] |
| Substrate Phosphorylation | >0.1 µM | 8 hours | Reduction in NDRG1 phosphorylation | [8] |
| Cell Growth (in combination with GDC0941) | 0.3 µM | 5 days | Significant reduction in cell proliferation | [2][9] |
| mTORC1 Signaling (in combination with GDC0941 or AZD5363) | 0.3 µM | 8 hours or 5 days | Suppression of mTORC1-mediated phosphorylation of S6K1 | [2][9] |
Table 2: Specificity of SGK3-PROTAC1
| Target | Effect | Note | Reference |
| SGK1 | No degradation | Closely related isoform | [2][3][6] |
| SGK2 | No degradation | Closely related isoform | [2][3][6] |
| Other cellular proteins | No significant reduction | Proteomic analysis | [2][3] |
Signaling Pathways and Mechanisms
SGK3-PROTAC1 is a heterobifunctional molecule that consists of a ligand that binds to the SGK3 kinase, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This design facilitates the formation of a ternary complex between SGK3, SGK3-PROTAC1, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.
In CAMA-1 cells, which exhibit resistance to PI3K/Akt inhibitors, SGK3 can compensate for the loss of Akt activity and sustain downstream signaling, particularly through the mTORC1 pathway.[2][3] By degrading SGK3, SGK3-PROTAC1 effectively blocks this resistance mechanism.
Caption: Mechanism of SGK3-PROTAC1 induced degradation of SGK3.
In the context of PI3K/Akt inhibitor resistance in CAMA-1 cells, SGK3 plays a pivotal role in maintaining mTORC1 signaling. Treatment with a PI3K inhibitor like GDC0941 or an Akt inhibitor like AZD5363 leads to the upregulation and activation of SGK3, which then phosphorylates downstream targets to sustain cell proliferation. SGK3-PROTAC1 abrogates this escape mechanism.
Caption: SGK3-mediated resistance pathway and its inhibition by SGK3-PROTAC1.
Experimental Protocols
CAMA-1 Cell Culture
Materials:
-
CAMA-1 cell line (ATCC® HTB-21™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
Protocol:
-
Culture CAMA-1 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh growth medium and seed into new flasks or plates at the desired density.
-
For experiments, seed cells in appropriate plates and allow them to adhere overnight before treatment.
Caption: Workflow for routine culture of CAMA-1 cells.
Western Blot Analysis for SGK3 Degradation
Materials:
-
CAMA-1 cells
-
SGK3-PROTAC1
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SGK3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed CAMA-1 cells in 6-well plates.
-
Treat cells with the desired concentrations of SGK3-PROTAC1 (e.g., 0.1-0.3 µM) or DMSO for the specified duration (e.g., 2, 4, 8, 24 hours).[7]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
Cell Proliferation Assay
Materials:
-
CAMA-1 cells
-
SGK3-PROTAC1
-
PI3K inhibitor (e.g., GDC0941) or Akt inhibitor (e.g., AZD5363)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Protocol:
-
Seed CAMA-1 cells in 96-well plates at a low density (e.g., 2000-5000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with SGK3-PROTAC1 alone, the PI3K/Akt inhibitor alone, or a combination of both. Include a vehicle control (DMSO).[2]
-
Incubate the cells for the desired period (e.g., 5 days).
-
At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of cell viability or growth inhibition.
Conclusion
SGK3-PROTAC1 is a potent and selective degrader of SGK3 kinase. In CAMA-1 breast cancer cells, it effectively overcomes resistance to PI3K and Akt inhibitors by preventing the SGK3-mediated reactivation of the mTORC1 signaling pathway.[2][3] The provided protocols offer a foundation for investigating the cellular and molecular effects of SGK3-PROTAC1 in this and other relevant cancer cell lines. These studies are crucial for the continued development of PROTAC-based therapies in oncology.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. cancertools.org [cancertools.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Experimental Workflow for Characterizing SGK3-PROTAC1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely, offering a powerful strategy to tackle diseases driven by aberrant protein expression, including cancers.[3]
Serum/glucocorticoid-regulated kinase 3 (SGK3) is a serine/threonine kinase belonging to the AGC kinase family, which also includes AKT.[4][5] SGK3 is a key downstream effector of the PI3K signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis.[6] In certain cancers, particularly those with PIK3CA mutations, SGK3 can act as an alternative to AKT, promoting tumor growth and conferring resistance to AKT inhibitors.[4][7]
This document provides a detailed experimental workflow for the characterization of SGK3-PROTAC1 , a PROTAC designed to specifically target SGK3 for degradation.[8][9] SGK3-PROTAC1 is a heterobifunctional molecule composed of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][10][11] This application note outlines key experiments to validate the efficacy, selectivity, and downstream cellular effects of SGK3-PROTAC1.
Signaling and Experimental Diagrams
To visually represent the key concepts and workflows, the following diagrams have been generated using Graphviz.
Caption: SGK3 Signaling Pathway.
Caption: SGK3-PROTAC1 Mechanism of Action.
Caption: Experimental Workflow for SGK3-PROTAC1.
Data Presentation Tables
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Kinase Activity
| Compound | Concentration (nM) | SGK3 Kinase Activity (% of Control) |
| DMSO (Control) | - | 100 |
| SGK3-PROTAC1 | 10 | |
| 100 | ||
| 1000 | ||
| SGK3 Inhibitor (Control) | 100 |
Table 2: SGK3 Protein Degradation
| Cell Line | Treatment | Concentration (µM) | Time (h) | SGK3 Protein Level (% of Control) |
| HEK293 | SGK3-PROTAC1 | 0.1 | 8 | |
| 0.3 | 8 | |||
| 1.0 | 8 | |||
| CAMA-1 | SGK3-PROTAC1 | 0.3 | 2 | |
| 0.3 | 8 | |||
| 0.3 | 24 | |||
| ZR-75-1 | SGK3-PROTAC1 | 0.3 | 8 | |
| Negative Control PROTAC | 0.3 | 8 |
Table 3: Downstream Signaling Modulation
| Cell Line | Treatment | Concentration (µM) | p-NDRG1 Level (% of Control) |
| CAMA-1 | DMSO | - | 100 |
| SGK3-PROTAC1 | 0.1 | ||
| 0.3 | |||
| 1.0 | |||
| PI3K Inhibitor | 1.0 | ||
| SGK3-PROTAC1 + PI3K Inhibitor | 0.3 + 1.0 |
Table 4: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| CAMA-1 | SGK3-PROTAC1 | |
| PI3K Inhibitor (e.g., GDC0941) | ||
| AKT Inhibitor (e.g., AZD5363) | ||
| ZR-75-1 | SGK3-PROTAC1 | |
| PI3K Inhibitor (e.g., GDC0941) | ||
| AKT Inhibitor (e.g., AZD5363) |
Experimental Protocols
Western Blot for Protein Degradation and Signaling
Objective: To quantify the degradation of SGK3 and the phosphorylation status of its downstream substrate, NDRG1, following treatment with SGK3-PROTAC1.
Materials:
-
Cell lines (e.g., HEK293, CAMA-1, ZR-75-1)
-
SGK3-PROTAC1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SGK3, anti-p-NDRG1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of SGK3-PROTAC1 (e.g., 0.1, 0.3, 1.0 µM) for the desired time points (e.g., 2, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SGK3, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (MTT)
Objective: To assess the effect of SGK3-PROTAC1 on the proliferation and viability of cancer cell lines.
Materials:
-
Cell lines (e.g., CAMA-1, ZR-75-1)
-
SGK3-PROTAC1 and other inhibitors (e.g., PI3K or AKT inhibitors)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SGK3-PROTAC1 (and/or other inhibitors) for 72-96 hours. Include a DMSO control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using appropriate software.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex between SGK3, SGK3-PROTAC1, and the VHL E3 ligase.
Materials:
-
Cells overexpressing tagged versions of SGK3 and VHL (e.g., FLAG-SGK3 and HA-VHL)
-
SGK3-PROTAC1
-
Co-IP Lysis Buffer (non-denaturing)
-
Anti-FLAG or Anti-HA antibody-conjugated beads
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with SGK3-PROTAC1 or DMSO for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with anti-FLAG or anti-HA antibody-conjugated beads overnight at 4°C to pull down the tagged protein and its binding partners.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SGK3, VHL, and the respective tags. The presence of all three components in the eluate from the SGK3-PROTAC1-treated sample confirms ternary complex formation.
Ubiquitination Assay
Objective: To detect the polyubiquitination of SGK3 induced by SGK3-PROTAC1.
Materials:
-
Cells co-transfected with plasmids for HA-SGK3 and His-Ubiquitin
-
SGK3-PROTAC1 and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
Ni-NTA agarose beads
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat transfected cells with SGK3-PROTAC1 and MG132 (to prevent degradation of ubiquitinated proteins) for 4-6 hours.
-
Denaturing Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Pull-down of Ubiquitinated Proteins: Incubate the lysate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the proteins and analyze by Western blotting with an anti-HA antibody to detect ubiquitinated SGK3. An increase in high molecular weight smeared bands for HA-SGK3 in the SGK3-PROTAC1-treated sample indicates polyubiquitination.
In Vitro Kinase Assay
Objective: To assess the direct inhibitory effect of SGK3-PROTAC1 on SGK3 kinase activity.
Materials:
-
Recombinant active SGK3 enzyme
-
SGK3 substrate (e.g., a specific peptide or NDRG1)
-
SGK3-PROTAC1
-
ATP (including radiolabeled [γ-³²P]ATP or an antibody for a phosphorylated substrate)
-
Kinase reaction buffer
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant SGK3, and varying concentrations of SGK3-PROTAC1.
-
Initiate Reaction: Add the SGK3 substrate and ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen. If using a phospho-specific antibody, perform a Western blot.
-
Analysis: Quantify the phosphorylation of the substrate to determine the effect of SGK3-PROTAC1 on kinase activity.
Conclusion
This comprehensive experimental workflow provides a robust framework for the preclinical characterization of SGK3-PROTAC1. By systematically evaluating its mechanism of action, cellular efficacy, and selectivity, researchers can gain a thorough understanding of its potential as a therapeutic agent for SGK3-dependent cancers. The detailed protocols and data presentation guidelines herein are intended to facilitate reproducible and high-quality research in the field of targeted protein degradation.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Establish Stable Cell Lines? A Comprehensive Guide to Key Steps and Technical Challenges [m.optoseeker.com]
- 11. Ubiquitination assay [bio-protocol.org]
Application Notes and Protocols: Measuring SGK3 Substrate Phosphorylation After Degrader Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serum and glucocorticoid-regulated kinase 3 (SGK3) is a member of the AGC family of protein kinases and a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Unlike its well-studied paralog Akt, SGK3 possesses a unique Phox homology (PX) domain that targets it to endosomes by binding to phosphatidylinositol 3-phosphate (PtdIns(3)P).[3][4] Upon recruitment, SGK3 is activated through phosphorylation by PDK1 and mTORC2.[3][5]
In oncology, particularly in breast cancer, SGK3 has emerged as a key mediator of resistance to PI3K and Akt inhibitors.[4][6][7] Cancer cells can upregulate SGK3 signaling to bypass therapeutic blockade, reactivating pro-survival pathways like mTORC1 by phosphorylating shared substrates such as TSC2.[5][8][9] This makes SGK3 a compelling therapeutic target.
Targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs), offers a powerful alternative to traditional enzyme inhibition.[9][10][11] A PROTAC is a heterobifunctional molecule that recruits a target protein (e.g., SGK3) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12] This approach eliminates the entire protein, preventing both its catalytic and non-catalytic functions.
Verifying the efficacy of an SGK3 degrader requires not only confirming the reduction of total SGK3 protein levels but also demonstrating a functional consequence on downstream signaling. Measuring the phosphorylation status of known SGK3 substrates is the most direct method to quantify the impact of SGK3 degradation on its signaling output. These application notes provide detailed protocols for both targeted and global analysis of SGK3 substrate phosphorylation following treatment with a degrader.
SGK3 Signaling and Degrader Mechanism of Action
Growth factor signaling activates PI3K, leading to the production of phosphoinositides that recruit and activate kinases. SGK3 is activated and proceeds to phosphorylate a range of downstream substrates, promoting cell growth, proliferation, and survival. An SGK3 degrader (e.g., a PROTAC) hijacks the cell's ubiquitin-proteasome system to eliminate SGK3, thereby blocking the phosphorylation of its substrates and inhibiting downstream signaling.
General Experimental Workflow
The overall process for assessing SGK3 substrate phosphorylation involves treating cultured cells with the SGK3 degrader, preparing cell lysates, and analyzing protein phosphorylation through targeted or global methods.
Data Presentation: Quantitative Analysis
Presenting data in a clear, tabular format is essential for comparing the effects of degrader treatment across different concentrations and substrates.
Table 1: Example Dose-Response Data from Immunoblotting This table summarizes the quantitative analysis of SGK3 protein levels and the phosphorylation of its substrate, NDRG1, after an 8-hour treatment with SGK3-PROTAC1 in a breast cancer cell line (e.g., ZR-75-1). Data is normalized to a vehicle (DMSO) control.
| SGK3-PROTAC1 Conc. (µM) | % SGK3 Protein Remaining (± SEM) | % p-NDRG1 (T346) Level (± SEM) |
| 0 (DMSO) | 100 ± 5.2 | 100 ± 7.1 |
| 0.03 | 85 ± 4.5 | 81 ± 6.3 |
| 0.1 | 48 ± 3.9 | 41 ± 5.5 |
| 0.3 | 21 ± 2.8 | 15 ± 3.2 |
| 1.0 | 19 ± 2.5 | 12 ± 2.9 |
Table 2: Example Data from Global Phosphoproteomics Analysis This table shows a partial list of significantly down-regulated phosphorylation sites in cells treated with 0.3 µM SGK3-PROTAC1 for 8 hours. The fold change represents the ratio of phosphopeptide abundance in treated vs. control cells.
| Protein Name | Gene Symbol | Phosphorylation Site | Fold Change (Treated/Control) | p-value | Putative Function |
| N-myc downstream regulated 1 | NDRG1 | Thr346 | -6.7 | < 0.001 | Metastasis Suppressor |
| Tuberous sclerosis 2 | TSC2 | Ser939 | -4.5 | < 0.001 | mTORC1 Regulation |
| Syntaxin-12 | STX12 | Ser139 | -5.2 | < 0.001 | Endosomal Trafficking |
| WD repeat-containing protein 44 | WDR44 | Ser346 | -3.9 | < 0.005 | Endosomal Signaling |
| FOXO3 | FOXO3 | Ser253 | -2.8 | < 0.01 | Transcription Factor |
Experimental Protocols
Protocol 1: Targeted Analysis by Western Blot
This protocol describes the use of Western blotting to measure changes in the phosphorylation of a specific SGK3 substrate, such as NDRG1 at threonine 346, following degrader treatment.[13]
Materials:
-
Cell Line: SGK3-dependent breast cancer cell line (e.g., ZR-75-1, CAMA-1).
-
Reagents: SGK3 Degrader (e.g., SGK3-PROTAC1), DMSO (vehicle control), complete cell culture medium, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-SGK3, Rabbit anti-phospho-NDRG1 (Thr346), Mouse anti-Total NDRG1, Mouse anti-β-Actin (loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, imaging system (chemiluminescence).[14][15]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the SGK3 degrader in culture medium. Include a DMSO-only vehicle control.
-
Treat cells with the degrader or DMSO for the desired time course (e.g., 2, 4, 8, 24 hours). A typical effective concentration for SGK3-PROTAC1 is 0.1-0.3 µM for 8 hours.[6][7][13]
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Normalize lysate concentrations with lysis buffer and add 4X Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-NDRG1 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal, and then normalize all samples to the loading control (β-Actin).
-
Protocol 2: Global Analysis by Quantitative Phosphoproteomics (SILAC-based)
This protocol provides a workflow for the unbiased, large-scale identification and quantification of SGK3-dependent phosphorylation events using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with LC-MS/MS.[16][17]
Materials:
-
Reagents: SILAC-compatible cell culture medium (e.g., DMEM), "Heavy" isotopes (¹³C₆,¹⁵N₂-Lysine; ¹³C₆,¹⁵N₄-Arginine), "Light" isotopes (normal Lysine and Arginine), dialyzed FBS, SGK3 degrader, DMSO.
-
Sample Processing: DTT, Iodoacetamide, Sequencing-grade Trypsin, Phosphopeptide enrichment kit (e.g., IMAC or TiO₂), C18 desalting columns.
-
Equipment: High-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-flow HPLC system.
Procedure:
-
SILAC Labeling and Cell Treatment:
-
Culture cells for at least 6 passages in "Heavy" or "Light" SILAC medium to ensure >98% isotope incorporation.
-
Treat the "Heavy"-labeled cells with the SGK3 degrader (e.g., 0.3 µM for 8 hours).
-
Treat the "Light"-labeled cells with DMSO as a vehicle control.
-
-
Lysis and Protein Digestion:
-
Harvest and lyse cells from both conditions as described in Protocol 1.
-
Quantify protein concentration (BCA assay).
-
Mix equal amounts of protein (e.g., 1 mg each) from the "Heavy" and "Light" lysates.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the protein mixture into peptides using trypsin overnight.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the desalted phosphopeptides using a nano-LC-MS/MS system. Peptides are separated by reverse-phase chromatography over a long gradient (e.g., 120 minutes) and analyzed by the mass spectrometer.
-
The mass spectrometer will acquire high-resolution MS1 scans followed by data-dependent MS2 scans (fragmentation) of the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform like MaxQuant.
-
The software will perform peptide identification, protein inference, and SILAC-based quantification by calculating the "Heavy"/"Light" (H/L) ratio for each identified phosphopeptide.
-
An H/L ratio significantly less than 1 indicates that the phosphorylation event was down-regulated by the SGK3 degrader treatment.
-
Perform statistical analysis to identify phosphosites with significant changes and map them to known SGK3 substrates or novel candidate proteins.[19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Feedback Activation of SGK3 and AKT Contributes to Rapamycin Resistance by Reactivating mTORC1/4EBP1 Axis via TSC2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of first selective substrates of SGK3 | MRC PPU [ppu.mrc.ac.uk]
- 5. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Protein Kinases Degradation by PROTACs [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. ptglab.com [ptglab.com]
- 16. mdpi.com [mdpi.com]
- 17. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PROTAC SGK3 degrader-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PROTAC SGK3 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as SGK3-PROTAC1, is a heterobifunctional molecule designed to specifically target Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3) for degradation.[1][2] It consists of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing SGK3 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of SGK3, marking it for degradation by the proteasome.[4] This targeted degradation leads to a rapid and sustained reduction in cellular SGK3 protein levels.[5]
Q2: What are the recommended starting concentrations and incubation times for in vitro experiments?
A2: For initial experiments, a concentration range of 0.1 µM to 0.3 µM is recommended.[1][5][6] Significant degradation of SGK3 can be observed within a few hours. Studies have shown that at 0.3 µM, approximately 50% of endogenous SGK3 is degraded within 2 hours, with maximal degradation of around 80% observed within 8 hours.[1][3][5][6]
Q3: Is this compound selective for SGK3?
A3: Yes, this compound is highly selective for the SGK3 isoform.[5][7] It does not cause the degradation of the closely related kinases SGK1 and SGK2.[5][7][8] However, it is important to note that the SGK3 inhibitor component of the PROTAC can inhibit SGK1 and S6K1 at higher concentrations.[5][7] A proteomic analysis in HEK293 cells showed that SGK3 was the only protein significantly downregulated by the degrader.[5][7][8]
Q4: How can I confirm that the observed effects are due to SGK3 degradation and not off-target effects of the compound?
A4: To validate that the observed phenotype is a direct result of SGK3 degradation, it is crucial to use the appropriate negative control. The recommended negative control is cisSGK3-PROTAC1.[1][5] This stereoisomer is incapable of binding to the VHL E3 ligase and therefore does not induce SGK3 degradation, while still retaining similar kinase inhibitory activity.[5][7] Comparing the effects of this compound with cisSGK3-PROTAC1 can help differentiate between effects caused by protein degradation and those arising from simple kinase inhibition or other off-target interactions.
Q5: What are the expected downstream consequences of SGK3 degradation?
A5: Degradation of SGK3 is expected to lead to a reduction in the phosphorylation of its known substrates, such as N-myc downstream regulated gene 1 (NDRG1).[1][3][5] Furthermore, since SGK3 plays a role in resistance to certain cancer therapies, its degradation has been shown to restore the sensitivity of breast cancer cell lines (e.g., ZR-75-1 and CAMA-1) to PI3K and Akt inhibitors.[5][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low SGK3 degradation observed. | Suboptimal concentration. | Perform a dose-response experiment with concentrations ranging from 0.01 µM to 1 µM to determine the optimal concentration for your cell line.[7] |
| Insufficient incubation time. | Conduct a time-course experiment, collecting samples at various time points (e.g., 2, 4, 8, 12, and 24 hours) to identify the optimal degradation window.[3] | |
| Cell line specific factors. | Ensure that the cell line used expresses sufficient levels of both SGK3 and the VHL E3 ligase. Verify protein expression by Western blot. | |
| Compound instability. | Prepare fresh stock solutions of the PROTAC in anhydrous DMSO.[1] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3] | |
| Proteasome inhibition. | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a control, you can co-treat with a known proteasome inhibitor like MG132, which should block degradation.[7] | |
| High cell toxicity observed. | Concentration too high. | Lower the concentration of the PROTAC. Even though PROTACs can be effective at sub-stoichiometric concentrations, high doses can lead to off-target toxicity.[5] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below toxic levels (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments. |
| Compound degradation. | Use freshly prepared dilutions of the PROTAC for each experiment. Avoid storing diluted solutions for extended periods. | |
| Difficulty dissolving the compound. | Improper solvent. | This compound is soluble in DMSO and ethanol but insoluble in water.[1] Use fresh, anhydrous DMSO for preparing stock solutions.[1] |
Experimental Protocols
Western Blot Analysis of SGK3 Degradation
-
Cell Seeding: Seed cells (e.g., HEK293, CAMA-1, ZR-75-1) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 0.3 µM), the negative control cisSGK3-PROTAC1 (e.g., 0.3 µM), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 8 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SGK3, phospho-NDRG1, total NDRG1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities relative to the loading control.
Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound, the negative control, and a vehicle control. If studying synergy, also include the PI3K/Akt inhibitor.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or by direct cell counting.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine IC50 values.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified SGK3 signaling pathway and the point of intervention.
Caption: A logical workflow for troubleshooting SGK3 degradation experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 11. selleckchem.com [selleckchem.com]
Optimizing SGK3-PROTAC1 for Maximal Degradation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SGK3-PROTAC1 for targeted protein degradation. Leveraging detailed experimental data and established protocols, this resource offers troubleshooting advice and frequently asked questions to ensure the successful application of SGK3-PROTAC1 in your research.
Frequently Asked Questions (FAQs)
Q1: What is SGK3-PROTAC1 and how does it work?
A1: SGK3-PROTAC1 is a proteolysis-targeting chimera (PROTAC) designed for the specific degradation of Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3). It is a heterobifunctional molecule composed of a ligand that binds to the SGK3 protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of SGK3, marking it for degradation by the proteasome.
Q2: What is the optimal concentration of SGK3-PROTAC1 for inducing SGK3 degradation?
A2: Effective degradation of SGK3 is observed at sub-micromolar concentrations. A concentration of 0.3 µM SGK3-PROTAC1 has been shown to induce approximately 50% degradation of endogenous SGK3 within 2 hours, reaching up to 80% degradation at 8 hours.[1][2][3][4][5][6][7][8] Lower concentrations, such as 0.1 µM, can also achieve significant degradation (around 65%) with a 48-hour treatment.[1][2] The optimal concentration can be cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How long does it take for SGK3-PROTAC1 to degrade SGK3?
A3: SGK3-PROTAC1 acts rapidly. Significant degradation (around 50%) can be observed as early as 2 hours after treatment with 0.3 µM SGK3-PROTAC1.[1][2][3][4][5][6][7][8] Maximal degradation is typically achieved within 8 hours of treatment.[1][2][3][4][5][6][7][8]
Q4: Is SGK3-PROTAC1 selective for SGK3?
A4: Yes, SGK3-PROTAC1 is highly selective for SGK3. It does not significantly degrade the closely related SGK1 and SGK2 isoforms.[2][3] Proteomic analysis has confirmed that SGK3 is the primary protein degraded upon treatment with SGK3-PROTAC1.[2][3] However, at higher concentrations (1-10 µM), some moderate degradation of S6K1 has been observed.[2]
Q5: What is the appropriate negative control for experiments with SGK3-PROTAC1?
A5: The recommended negative control is cis-SGK3-PROTAC1.[3][8][9] This diastereomer is incapable of binding to the VHL E3 ligase and therefore does not induce degradation, allowing researchers to distinguish between targeted degradation and other potential off-target effects of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low SGK3 degradation | Suboptimal PROTAC concentration: The concentration of SGK3-PROTAC1 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment, testing a range of concentrations (e.g., 0.01 µM to 1 µM) to determine the optimal concentration for your system. |
| Insufficient treatment time: The incubation time may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| Low proteasome activity: The proteasome may be inhibited or functioning at a low level in the experimental cells. | Ensure cells are healthy and not treated with any proteasome inhibitors. As a positive control for proteasome-mediated degradation, you can pre-treat cells with a proteasome inhibitor like MG132, which should prevent SGK3-PROTAC1-mediated degradation.[2] | |
| Inefficient VHL E3 ligase activity: The VHL E3 ligase complex may not be fully active. | Pre-treatment with a neddylation inhibitor like MLN4924 can be used as a control, as it should block the degradation of SGK3.[2] | |
| High cell toxicity | PROTAC concentration too high: High concentrations of SGK3-PROTAC1 may lead to off-target effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve SGK3-PROTAC1 may be at a toxic concentration. | Ensure the final concentration of the vehicle in the cell culture medium is non-toxic (typically ≤ 0.1%). | |
| Inconsistent results | Variable cell confluency: The density of cells at the time of treatment can affect PROTAC efficacy. | Standardize the cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of each experiment.[10] |
| PROTAC stability issues: SGK3-PROTAC1 may be degrading in the culture medium. | Prepare fresh dilutions of SGK3-PROTAC1 for each experiment from a frozen stock. |
Data Presentation
Table 1: Concentration-Dependent Degradation of SGK3 by SGK3-PROTAC1
| Concentration (µM) | Treatment Time (hours) | Cell Line | % SGK3 Degradation | Reference(s) |
| 0.1 | 48 | HEK293 | ~65% | [1][2] |
| 0.3 | 2 | Not Specified | ~50% | [1][2][3][4][5][6][7][8] |
| 0.3 | 8 | Not Specified | ~80% (maximal) | [1][2][3][4][5][6][7][8] |
| >0.1 | 8 | CAMA-1, ZR-75-1 | Significant degradation | [1] |
Table 2: Selectivity Profile of SGK3-PROTAC1
| Protein | Effect of SGK3-PROTAC1 | Concentration (µM) | Reference(s) |
| SGK1 | No significant degradation | Not Specified | [2][3] |
| SGK2 | No significant degradation | Not Specified | [2] |
| S6K1 | Moderate degradation | 1-10 | [2] |
| p-NDRG1 (SGK3 substrate) | Loss of phosphorylation | 0.3 | [1][2][3][4][5][6][7][8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for SGK3 Degradation
-
Cell Seeding: Plate cells (e.g., HEK293, CAMA-1, ZR-75-1) in a suitable format (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Preparation: Prepare a stock solution of SGK3-PROTAC1 in DMSO. On the day of the experiment, prepare serial dilutions of SGK3-PROTAC1 in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of SGK3-PROTAC1 or the vehicle control.
-
Incubation: Incubate the cells for a fixed time, for example, 8 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SGK3 and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Quantify the band intensities to determine the percentage of SGK3 degradation relative to the vehicle-treated control.
Protocol 2: Time-Course Experiment for SGK3 Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Preparation: Prepare a solution of SGK3-PROTAC1 in cell culture medium at the optimal concentration determined from the dose-response experiment (e.g., 0.3 µM).
-
Treatment: Treat the cells with SGK3-PROTAC1 or a vehicle control.
-
Incubation and Lysis: Lyse the cells at different time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis and Quantification: Perform Western blot analysis and quantification as described in Protocol 1 to determine the kinetics of SGK3 degradation.
Visualizations
Caption: Mechanism of SGK3-PROTAC1-mediated degradation of SGK3.
Caption: Simplified SGK3 signaling pathway.
Caption: Troubleshooting workflow for optimizing SGK3 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. S-EPMC6757289 - Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader. - OmicsDI [omicsdi.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. eubopen.org [eubopen.org]
- 10. Reddit - The heart of the internet [reddit.com]
potential off-target effects of PROTAC SGK3 degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC SGK3 degrader-1. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects, during their experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for SGK3 over other SGK isoforms?
A1: this compound is highly selective for the degradation of SGK3.[1][2] Studies have shown that it does not lead to the degradation of the closely related SGK1 and SGK2 isoforms.[1][2][3][4][5] Proteomic analysis has confirmed that SGK3 is the only cellular protein whose levels are significantly reduced following treatment with SGK3-PROTAC1.[1][2][3][4][5]
Q2: Does this compound have any known off-target effects?
A2: While highly selective for degradation, the warhead component of this compound can inhibit other kinases. The primary off-target kinase that is inhibited, but not degraded, is S6K1 (Ribosomal Protein S6 Kinase B1).[1][2][6] SGK1 is also inhibited to some extent, though it is not degraded.[1][6]
Q3: What is the recommended concentration and treatment time for effective SGK3 degradation?
A3: A concentration of 0.3 μM SGK3-PROTAC1 can induce 50% degradation of endogenous SGK3 within 2 hours, with maximal degradation of approximately 80% observed within 8 hours.[1][2][3][4][5][7][8] In HEK293 cells, a 48-hour treatment with 0.1 μM SGK3-PROTAC1 resulted in a 65% reduction of SGK3 levels without affecting SGK1, SGK2, or S6K1 levels.[6][7]
Q4: Is there a negative control available for this compound?
A4: Yes, a stereoisomer, cis-SGK3-PROTAC1, serves as an ideal negative control. This compound is incapable of binding to the VHL E3 ligase and therefore does not induce protein degradation.[1][3][4][5][8] Any observed effects with the active PROTAC that are absent with the negative control can be more confidently attributed to SGK3 degradation.
Q5: In which cellular contexts has this compound been validated?
A5: this compound has been shown to be effective in several cancer cell lines, including the breast cancer cell lines ZR-75-1 and CAMA-1, as well as in HEK293 cells.[1][6][7] It has been demonstrated to restore sensitivity to PI3K and Akt inhibitors in SGK3-dependent breast cancer cells.[1][3][4][5][8]
Troubleshooting Guide
Issue 1: I am observing a phenotype that does not seem to be related to SGK3 degradation.
-
Possible Cause: The observed phenotype might be due to the off-target inhibition of S6K1 by the PROTAC's warhead.
-
Troubleshooting Steps:
-
Use the Negative Control: Treat a parallel set of cells with cis-SGK3-PROTAC1 at the same concentration as the active PROTAC. If the phenotype persists with the negative control, it is likely not due to VHL-mediated degradation.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a degradation-resistant mutant of SGK3. If the phenotype is reversed, it confirms the effect is on-target.
-
Phenocopy with Inhibitors: Compare the observed phenotype with that of a selective S6K1 inhibitor to see if the effects are similar.
-
Issue 2: I am not observing the expected level of SGK3 degradation.
-
Possible Cause 1: Suboptimal concentration or treatment duration.
-
Troubleshooting Steps:
-
Titration: Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.01 µM to 1 µM).
-
Time Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation window in your specific cell line.
-
-
Possible Cause 2: Issues with the cellular machinery for proteasomal degradation.
-
Troubleshooting Steps:
-
Proteasome Inhibition: Co-treat cells with a proteasome inhibitor (e.g., MG132). A rescue of SGK3 levels in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.
-
Cell Line Variability: The expression levels of VHL and other components of the ubiquitin-proteasome system can vary between cell lines, potentially affecting degradation efficiency.
-
Issue 3: I am seeing degradation of SGK1 or SGK2 in my experiments.
-
Possible Cause: This is unexpected based on published data. High concentrations or prolonged treatment times might lead to off-target degradation.
-
Troubleshooting Steps:
-
Confirm Antibody Specificity: Ensure that the antibodies used for Western blotting are specific for each SGK isoform and are not cross-reacting.
-
Titrate Down: Reduce the concentration of this compound to the lowest effective dose for SGK3 degradation.
-
Reduce Treatment Time: Shorten the incubation period to see if the off-target degradation is time-dependent.
-
Use a Different Detection Method: Confirm the degradation using an orthogonal method, such as targeted mass spectrometry.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Percent Activity Remaining (at 1 µM) |
| SGK3 | 300 | Not Reported |
| S6K1 (RPS6KB1) | 1800 | 19% |
| SGK1 | 220 | 34% |
Data sourced from multiple studies profiling the compound against a panel of 140 kinases.[1][6]
Table 2: Cellular Degradation Profile of this compound
| Cell Line | Concentration (µM) | Treatment Time | % SGK3 Degradation | Effect on SGK1/2, S6K1 |
| General | 0.3 | 2 hours | 50% | Not specified |
| General | 0.3 | 8 hours | 80% | Not specified |
| HEK293 | 0.1 | 48 hours | 65% | No effect on levels |
This data highlights the potent and specific degradation of SGK3 in cellular models.[1][6][7]
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling (Kinase Inhibition Assay)
-
Assay Principle: A competitive binding assay or an in vitro kinase activity assay is used to determine the inhibitory potential of this compound against a large panel of kinases.
-
Materials:
-
This compound
-
Recombinant human kinases (e.g., panel of 140 kinases)
-
Appropriate kinase substrates (e.g., specific peptides)
-
ATP (radiolabeled or as required by the detection method)
-
Assay buffer
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
-
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, add the recombinant kinase, its specific substrate, and the PROTAC at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values.
-
Protocol 2: Whole-Cell Proteomics (Mass Spectrometry)
-
Assay Principle: To identify and quantify changes in the entire proteome of cells upon treatment with this compound, providing an unbiased view of its selectivity.
-
Materials:
-
Cell line of interest (e.g., HEK293)
-
This compound and cis-SGK3-PROTAC1
-
Cell lysis buffer
-
Protease inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ, for quantitative proteomics)
-
LC-MS/MS instrument
-
-
Methodology:
-
Culture cells and treat with this compound, the negative control, or DMSO for the desired time.
-
Harvest and lyse the cells.
-
Quantify the protein concentration in the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
(Optional but recommended) Label the peptides from each condition with isobaric tags.
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using appropriate software to identify and quantify the proteins.
-
Identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Visualizations
Caption: SGK3 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
how to avoid the hook effect with SGK3-PROTAC1
Welcome to the technical support center for SGK3-PROTAC1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how does it relate to SGK3-PROTAC1?
A1: The hook effect is a phenomenon observed with PROTACs where an excess concentration of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein (SGK3) or the E3 ligase, rather than the productive ternary complex (SGK3-PROTAC1-E3 ligase) required for ubiquitination and subsequent degradation.[2] For SGK3-PROTAC1, operating at optimal, sub-micromolar concentrations is crucial to avoid this effect and ensure efficient SGK3 degradation.
Q2: At what concentrations is SGK3-PROTAC1 most effective for SGK3 degradation?
A2: SGK3-PROTAC1 demonstrates high efficacy and selectivity at sub-micromolar concentrations. Studies have shown that concentrations as low as 0.1 µM can reduce SGK3 levels by 65%.[3][4] A concentration of 0.3 µM has been shown to induce 50% degradation of endogenous SGK3 within 2 hours, with maximal degradation of 80% observed within 8 hours.[3][4][5][6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the signs of a potential hook effect in my experiment?
A3: The primary indicator of a hook effect is a bell-shaped dose-response curve, where you observe significant degradation of SGK3 at a certain concentration, but this degradation is diminished at higher concentrations. If you notice that increasing the concentration of SGK3-PROTAC1 beyond a certain point results in less SGK3 degradation, you are likely observing the hook effect.
Q4: How can I avoid the hook effect when using SGK3-PROTAC1?
A4: To avoid the hook effect, it is critical to perform a careful dose-response titration to identify the optimal concentration range for SGK3 degradation. Based on existing data, the recommended starting range for SGK3-PROTAC1 is between 0.1 µM and 0.3 µM.[3][5][6] Exceeding 1 µM may not only trigger the hook effect but also lead to off-target effects, such as the degradation of S6K1.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no SGK3 degradation | Concentration of SGK3-PROTAC1 is too high (Hook Effect). | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 µM to 1 µM) to identify the optimal concentration for maximal degradation. |
| Concentration of SGK3-PROTAC1 is too low. | Titrate the concentration upwards, for example, from 0.1 µM to 1 µM, to see if degradation improves. | |
| Insufficient incubation time. | SGK3-PROTAC1 has been shown to induce 50% degradation within 2 hours and 80% within 8 hours.[3][4][5][6][7] Consider a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your system. | |
| Issues with the proteasome system. | As a control, pre-treat cells with a proteasome inhibitor like MG132. This should prevent the degradation of SGK3 by SGK3-PROTAC1.[3][4] | |
| Off-target protein degradation | High concentration of SGK3-PROTAC1. | At concentrations of 1-10 µM, moderate degradation of S6K1 has been observed.[3][4] Use the lowest effective concentration of SGK3-PROTAC1 that provides maximal SGK3 degradation with minimal off-target effects. A concentration of 0.3 µM is recommended for selective degradation.[8] |
| Inconsistent results | Cell confluency and health. | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase during treatment. A starting confluency of around 70% is often recommended for PROTAC experiments.[9] |
| Reagent stability. | Prepare fresh dilutions of SGK3-PROTAC1 from a stock solution for each experiment. Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[10] |
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| Effective Concentration for SGK3 Degradation | 0.1 - 0.3 µM | HEK293, CAMA-1, ZR-75-1 | [3][4][5][6][11] |
| Time for 50% SGK3 Degradation | 2 hours (at 0.3 µM) | Not specified | [3][4][5][6][7] |
| Time for 80% SGK3 Degradation | 8 hours (at 0.3 µM) | Not specified | [3][4][5][6][7] |
| Concentration for off-target S6K1 degradation | 1 - 10 µM | HEK293 | [3][4] |
| IC50 for SGK3 (in vitro) | 300 nM | Not applicable | [4][8] |
Experimental Protocols
Dose-Response Experiment to Determine Optimal SGK3-PROTAC1 Concentration
-
Cell Seeding: Seed your cells of interest (e.g., ZR-75-1, CAMA-1) in a multi-well plate at a density that will result in approximately 70-80% confluency at the time of harvesting.[9]
-
Compound Preparation: Prepare a dilution series of SGK3-PROTAC1 in your cell culture medium. A suggested range is 0.01 µM, 0.03 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM, and 10 µM. Also, include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: The following day, remove the old medium and add the medium containing the different concentrations of SGK3-PROTAC1 or vehicle control to the respective wells.
-
Incubation: Incubate the cells for a predetermined time, for example, 8 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the total protein concentration of each lysate. Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against SGK3 and a loading control (e.g., GAPDH or β-actin).[3][9]
-
Data Analysis: Quantify the band intensities and normalize the SGK3 signal to the loading control. Plot the normalized SGK3 levels against the log of the SGK3-PROTAC1 concentration to determine the optimal concentration for degradation and to visualize any potential hook effect.
Visualizations
Caption: Simplified SGK3 signaling pathway.
Caption: PROTAC mechanism and the hook effect.
Caption: Dose-response experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe SGK3-PROTAC1 | Chemical Probes Portal [chemicalprobes.org]
- 9. reddit.com [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eubopen.org [eubopen.org]
SGK3-PROTAC1 stability and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of SGK3-PROTAC1.
Frequently Asked Questions (FAQs)
Q1: What is SGK3-PROTAC1 and how does it work?
A1: SGK3-PROTAC1 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SGK3 protein.[1][2] It is a bifunctional molecule that consists of a ligand that binds to the SGK3 protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By bringing SGK3 and the E3 ligase into close proximity, SGK3-PROTAC1 facilitates the ubiquitination of SGK3, marking it for degradation by the proteasome.[3][4] This targeted degradation approach allows for the study of SGK3 function and its role in cellular signaling pathways.[2]
Q2: What are the recommended solvent and storage conditions for SGK3-PROTAC1?
A2: For optimal stability, SGK3-PROTAC1 powder should be stored at -20°C under nitrogen for up to 3 years.[5] Stock solutions are typically prepared in DMSO.[5] A 10 mM stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Use only one freeze-thaw cycle per aliquot.[7]
Q3: Is SGK3-PROTAC1 soluble in aqueous solutions?
A3: SGK3-PROTAC1 is insoluble in water.[8] For in vitro cellular assays, it is typically dissolved in DMSO to make a stock solution, which is then further diluted in cell culture media. For in vivo studies, a homogeneous suspension can be prepared in CMC-Na.[8]
Q4: What is the "hook effect" and how can I avoid it with SGK3-PROTAC1?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC may form binary complexes with either the target protein (SGK3) or the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for SGK3 degradation.
Troubleshooting Guides
Solubility Issues
Problem: My SGK3-PROTAC1 has precipitated out of solution.
| Potential Cause | Troubleshooting Steps |
| Improper Solvent | Ensure you are using a recommended solvent. SGK3-PROTAC1 is highly soluble in DMSO and ethanol, but insoluble in water.[8] |
| Low-Quality DMSO | Hygroscopic DMSO (DMSO that has absorbed water) can significantly reduce the solubility of SGK3-PROTAC1.[5] Always use fresh, anhydrous DMSO to prepare stock solutions. |
| Exceeded Solubility Limit in Aqueous Media | When diluting the DMSO stock solution into your aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤0.5%) to prevent precipitation. If precipitation occurs upon dilution, try lowering the final concentration of SGK3-PROTAC1. |
| Incorrect Storage of Stock Solution | Storing DMSO stock solutions at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can lead to precipitation. Store aliquots at -80°C or -20°C as recommended and use a fresh aliquot for each experiment.[3][7] |
| Precipitation in Cell Culture Media | Components of the cell culture media, such as salts, can sometimes contribute to the precipitation of small molecules. If you observe precipitation after adding SGK3-PROTAC1 to your media, try preparing the final dilution immediately before adding it to the cells. You can also briefly sonicate the diluted solution to aid dissolution.[3] |
Stability Issues
Problem: I am observing inconsistent or no degradation of SGK3 in my experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of SGK3-PROTAC1 | Ensure proper storage of both the powder and stock solutions as per the recommendations to prevent chemical degradation. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[3] |
| Suboptimal Concentration | The concentration of SGK3-PROTAC1 is critical for its efficacy. Perform a dose-response experiment to determine the optimal concentration for SGK3 degradation in your specific cell line. Concentrations that are too low will not be effective, while concentrations that are too high can lead to the "hook effect". Effective concentrations for SGK3 degradation have been reported to be in the range of 0.1-0.3 µM.[2][3] |
| Incorrect Incubation Time | The time required for maximal degradation can vary between cell lines. A time-course experiment is recommended to determine the optimal incubation time. For SGK3-PROTAC1, 50% degradation of endogenous SGK3 has been observed within 2 hours, with maximal degradation (around 80%) occurring within 8 hours.[2][3] |
| Low E3 Ligase Expression | SGK3-PROTAC1 utilizes the VHL E3 ligase. Ensure that your cell line expresses sufficient levels of VHL for the PROTAC to be effective. |
| Issues with Downstream Cellular Machinery | The degradation of SGK3 is dependent on the ubiquitin-proteasome system. As a control, you can co-treat cells with SGK3-PROTAC1 and a proteasome inhibitor (e.g., MG132). Inhibition of degradation in the presence of the proteasome inhibitor would confirm that the PROTAC is functioning as expected.[9] |
Quantitative Data Summary
Table 1: Solubility of SGK3-PROTAC1
| Solvent | Solubility (at 25°C) |
| DMSO | 100 mg/mL (86.4 mM)[8] |
| Ethanol | 100 mg/mL (86.4 mM)[8] |
| Water | Insoluble[8] |
Table 2: Recommended Storage Conditions for SGK3-PROTAC1
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years[5] |
| DMSO Stock Solution | -80°C | 6 months[3] |
| DMSO Stock Solution | -20°C | 1 month[3] |
Experimental Protocols
Protocol: Western Blot Analysis of SGK3 Degradation
This protocol outlines the steps to assess the degradation of SGK3 in cultured cells treated with SGK3-PROTAC1.
1. Cell Seeding and Treatment: a. Seed your cells of interest (e.g., HEK293, CAMA-1, or ZR-75-1) in a multi-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of harvest. b. Allow the cells to adhere and grow overnight. c. Prepare a fresh dilution of SGK3-PROTAC1 from your DMSO stock solution in the appropriate cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 0.3, 1, 3 µM). Include a DMSO-only vehicle control. d. Aspirate the old medium from the cells and add the medium containing the different concentrations of SGK3-PROTAC1 or vehicle. e. Incubate the cells for the desired amount of time (e.g., 2, 4, 8, 24 hours) at 37°C in a CO2 incubator. An 8-hour incubation is a good starting point for observing significant degradation.[2][3]
2. Cell Lysis: a. Place the culture plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
4. Sample Preparation for SDS-PAGE: a. Based on the protein concentration, normalize the samples to ensure equal loading. A typical loading amount is 20-30 µg of total protein per lane. b. Add the appropriate volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Western Blotting: a. Load the prepared samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. b. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for SGK3 overnight at 4°C. e. Wash the membrane several times with TBST. f. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. i. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
Visualizations
Caption: A simplified diagram of the SGK3 signaling pathway.
Caption: The mechanism of action for SGK3-PROTAC1.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. ptglab.com [ptglab.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. eubopen.org [eubopen.org]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: SGK3 Degradation with PROTAC Degrader-1
Welcome to the technical support center for PROTAC degrader-1 targeting Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges with inconsistent SGK3 degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC SGK3 degrader-1 and how does it work?
A1: this compound (also known as SGK3-PROTAC1) is a heterobifunctional molecule designed to specifically induce the degradation of the SGK3 protein.[1][2] It is composed of a ligand that binds to SGK3, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[1][3][4] By bringing SGK3 into close proximity with the VHL E3 ligase, the PROTAC facilitates the ubiquitination of SGK3, marking it for degradation by the proteasome.[5][6]
Q2: What is the expected degradation profile of SGK3 using PROTAC degrader-1?
A2: In published studies, treatment of cell lines such as ZR-75-1 and CAMA-1 with 0.3 µM of SGK3-PROTAC1 resulted in approximately 50% degradation of endogenous SGK3 within 2 hours, reaching a maximum degradation of around 80% within 8 hours.[1][4] This was accompanied by a decrease in the phosphorylation of NDRG1, a known SGK3 substrate.[1][4]
Q3: My results show inconsistent or no degradation of SGK3. What are the potential causes?
A3: Inconsistent SGK3 degradation can arise from several factors. These can be broadly categorized as issues with the compound itself, experimental conditions, or the biological system being used. Key areas to investigate include:
-
Compound Integrity: Degradation of the PROTAC molecule.
-
Cellular Uptake: Poor cell permeability of the PROTAC.[7]
-
Ternary Complex Formation: Inefficient formation of the SGK3-PROTAC-VHL complex.[8][9]
-
Ubiquitination and Proteasome Activity: Issues with the cellular machinery responsible for protein degradation.
-
Cell Line Specific Factors: Expression levels of SGK3 and the E3 ligase in your specific cell line.
Q4: How can I confirm that the observed degradation is proteasome-dependent?
A4: To confirm that the degradation of SGK3 is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or carfilzomib, before adding PROTAC degrader-1.[10] If the degradation of SGK3 is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent.
Q5: Could the linker of the PROTAC be affecting its efficacy?
A5: Yes, the linker plays a crucial role in the efficacy and selectivity of a PROTAC.[11] The length, rigidity, and attachment points of the linker can significantly impact the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[11][12][13]
Troubleshooting Guide
Problem 1: No or minimal SGK3 degradation observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Verify the integrity and purity of your PROTAC degrader-1 stock. Consider obtaining a fresh batch. Ensure proper storage conditions (-20°C or -80°C in a suitable solvent).[2] | A fresh, properly stored compound should exhibit the expected activity. |
| Poor Cell Permeability | Perform a cellular uptake assay or use a positive control PROTAC known to be cell-permeable. Consider using a permeabilization agent in a control experiment to assess intracellular activity.[7][10] | Increased intracellular concentration of the PROTAC should lead to SGK3 degradation. |
| Inefficient Ternary Complex Formation | Conduct a co-immunoprecipitation (Co-IP) or proximity-based assay (e.g., NanoBRET) to assess the formation of the SGK3-PROTAC-VHL complex.[8] | Detection of the ternary complex indicates successful engagement of both SGK3 and VHL by the PROTAC. |
| Low E3 Ligase Expression | Confirm the expression of VHL in your cell line of interest via Western Blot or qPCR. | Adequate VHL expression is necessary for the PROTAC to function. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | Identification of the DC50 (concentration for 50% degradation) and optimal time point for maximal degradation.[14] |
Problem 2: High variability in SGK3 degradation between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, confluency, and media components for all experiments. | Consistent cell health and physiology will lead to more reproducible results. |
| Inaccurate Compound Dosing | Ensure accurate and consistent preparation of PROTAC dilutions for each experiment. Use freshly prepared dilutions. | Precise dosing will minimize variability in the effective concentration of the PROTAC. |
| Issues with Lysate Preparation or Western Blotting | Standardize lysis buffer composition, protein quantification methods, and Western Blotting procedures. Include loading controls to ensure equal protein loading. Use fresh lysates to avoid protein degradation.[15] | Consistent and reliable detection of SGK3 protein levels. |
Data Presentation
Table 1: Degradation Profile of this compound in Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Time (hours) | % SGK3 Degradation | Reference |
| ZR-75-1 | 0.3 | 2 | ~50% | [1][4] |
| ZR-75-1 | 0.3 | 8 | ~80% | [1][4] |
| CAMA-1 | 0.3 | 2 | ~50% | [1][4] |
| CAMA-1 | 0.3 | 8 | ~80% | [1][4] |
Experimental Protocols
Western Blotting for SGK3 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SGK3 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against SGK3 or VHL overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in sample buffer and analyze the eluates by Western Blotting for the presence of SGK3, VHL, and the PROTAC-binding tag (if applicable).
Visualizations
Caption: SGK3 signaling pathway downstream of PI3K.[16][17][18][19][20]
Caption: Mechanism of action for PROTAC-mediated SGK3 degradation.
Caption: Troubleshooting workflow for inconsistent SGK3 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. excelra.com [excelra.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. escholarship.org [escholarship.org]
- 11. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 13. Untitled Document [arxiv.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Frontiers | Contributions of SGK3 to transporter-related diseases [frontiersin.org]
- 20. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing S6K1 degradation with SGK3-PROTAC1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SGK3-PROTAC1. Our goal is to help you minimize off-target degradation of S6K1 and ensure the specific and efficient degradation of SGK3 in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with SGK3-PROTAC1, with a focus on mitigating the off-target degradation of S6K1.
| Issue | Possible Cause | Recommended Solution |
| 1. Significant S6K1 degradation observed alongside SGK3 degradation. | High concentrations of SGK3-PROTAC1 can lead to off-target effects.[1][2] | Concentration Optimization: Perform a dose-response experiment to determine the minimal concentration of SGK3-PROTAC1 required for maximal SGK3 degradation with the least impact on S6K1 levels. Start with a concentration range from 0.1 µM to 10 µM.[1][2] It has been observed that at 0.1 µM, SGK3-PROTAC1 effectively reduces SGK3 levels without significantly affecting S6K1.[1][2][3] |
| Prolonged incubation time may increase off-target degradation. | Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal incubation time for SGK3 degradation while minimizing S6K1 degradation.[1][2] SGK3-PROTAC1 has been shown to induce 50% degradation of endogenous SGK3 within 2 hours, with maximal degradation (80%) observed at 8 hours.[4][5][6] | |
| The linker length or composition of the PROTAC may not be optimal for selective SGK3 engagement. | Consider Alternative PROTACs: If optimizing concentration and time is insufficient, consider synthesizing or obtaining alternative SGK3-targeting PROTACs with different linkers or E3 ligase ligands to improve selectivity.[7][8] | |
| 2. Inconsistent degradation of SGK3. | Suboptimal cell confluency at the time of treatment. | Standardize Cell Seeding: Ensure a consistent cell confluency (e.g., 70-80%) at the time of SGK3-PROTAC1 treatment to ensure reproducible results. |
| Poor cell health or viability. | Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm that the observed effects are not due to general cytotoxicity. | |
| Issues with Western blot protocol. | Optimize Western Blotting: Ensure complete protein transfer and use validated antibodies for SGK3 and S6K1. Load sufficient protein (20-50 µg) for clear detection. | |
| 3. Difficulty confirming ternary complex formation. | Weak or transient protein-protein interactions. | Optimize Co-Immunoprecipitation (Co-IP): Use a gentle lysis buffer and consider cross-linking agents to stabilize the ternary complex (SGK3:SGK3-PROTAC1:VHL). |
| Inefficient antibody for immunoprecipitation. | Validate IP Antibody: Ensure the antibody used for immunoprecipitation efficiently pulls down the target protein. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SGK3-PROTAC1?
A1: SGK3-PROTAC1 is a heterobifunctional molecule that consists of a ligand that binds to the SGK3 protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By bringing SGK3 and the VHL E3 ligase into close proximity, SGK3-PROTAC1 induces the ubiquitination of SGK3, marking it for degradation by the proteasome.[7][8]
Q2: Why does SGK3-PROTAC1 cause degradation of S6K1?
A2: S6K1 is a kinase that is structurally related to SGK3. At higher concentrations (1-10 µM), SGK3-PROTAC1 can exhibit off-target effects and induce moderate degradation of S6K1.[1][2][3] This is likely due to the binding of the SGK3 ligand part of the PROTAC to S6K1, albeit with lower affinity than to SGK3.
Q3: How can I confirm that the observed protein degradation is proteasome-dependent?
A3: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with SGK3-PROTAC1 and a proteasome inhibitor, such as MG132.[1][2] If SGK3-PROTAC1-mediated degradation is proteasome-dependent, the addition of MG132 should rescue the protein from degradation.
Q4: What are the key negative controls to include in my experiments?
A4: A crucial negative control is a molecule structurally similar to SGK3-PROTAC1 but incapable of binding to the E3 ligase (e.g., a version with a modification that ablates VHL binding). This control helps to distinguish between the effects of protein degradation and simple target inhibition.[4] Additionally, a vehicle control (e.g., DMSO) is essential.
Q5: What is the expected downstream signaling impact of SGK3 degradation by SGK3-PROTAC1?
A5: Degradation of SGK3 is expected to lead to a loss of phosphorylation of its downstream substrates, such as NDRG1.[4][5][6] It can also inhibit Akt-independent activation of mTORC1 signaling in certain cancer cell lines.[1][2]
Experimental Protocols
Western Blot Analysis of SGK3 and S6K1 Degradation
This protocol is for assessing the levels of SGK3 and S6K1 protein following treatment with SGK3-PROTAC1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SGK3, anti-S6K1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Plate cells and treat with the desired concentrations of SGK3-PROTAC1 for the indicated times.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SGK3, S6K1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the SGK3:SGK3-PROTAC1:VHL ternary complex.
Materials:
-
Co-IP lysis buffer (a non-denaturing buffer, e.g., 1% NP-40 buffer)
-
Antibody against VHL or a tag on VHL (if using an overexpressed, tagged version)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with SGK3-PROTAC1 for a short period (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a gentle Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against VHL overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against SGK3 and VHL to confirm their co-immunoprecipitation.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of SGK3-PROTAC1.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of SGK3-PROTAC1 concentrations for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of SGK3-PROTAC1 mediated degradation of SGK3.
Caption: Troubleshooting workflow for minimizing S6K1 degradation.
Caption: Simplified signaling pathway showing SGK3 and S6K1.
References
- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. doaj.org [doaj.org]
Technical Support Center: Cell Viability Assays with PROTAC SGK3 Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC SGK3 degrader-1 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as SGK3-PROTAC1) is a heterobifunctional molecule designed to specifically induce the degradation of Serum/Glucocorticoid Regulated Kinase Family Member 3 (SGK3).[1][2][3] It consists of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By bringing SGK3 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of SGK3, marking it for degradation by the proteasome.[1][2][3] This leads to a reduction in SGK3 protein levels and downstream signaling.
Q2: What is the expected effect of SGK3 degradation on cell viability?
A2: SGK3 is involved in cell proliferation, survival, and resistance to cancer therapies, particularly in the context of PI3K/Akt pathway inhibition.[1][2][4] Therefore, degradation of SGK3 is expected to decrease cell viability, especially in cancer cell lines where the PI3K/SGK3 pathway is active or upregulated.[1][2] In some breast cancer cell lines, such as CAMA-1 and ZR-75-1, SGK3-PROTAC1 has been shown to suppress proliferation, particularly when combined with PI3K or Akt inhibitors.[1][2]
Q3: What are appropriate positive and negative controls for my cell viability assay?
A3:
-
Positive Control: A compound known to induce cell death in your cell line of interest can serve as a positive control to ensure the assay is working correctly.
-
Negative Control (Vehicle): The vehicle used to dissolve the PROTAC (typically DMSO) should be used as a negative control to account for any solvent effects.
-
PROTAC Negative Control: A crucial control is an inactive version of the PROTAC that cannot recruit the E3 ligase. For SGK3-PROTAC1, cisSGK3-PROTAC1 is the recommended negative control.[1][2][5] This molecule contains an epimer that ablates VHL binding, so it can bind to SGK3 but will not induce its degradation.[1][2] This helps to distinguish between effects caused by SGK3 degradation versus off-target effects of the molecule.
-
E3 Ligase Ligand Alone: Treating cells with the VHL ligand alone can help rule out effects caused by engaging the E3 ligase independently of SGK3 degradation.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to occur because the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to perform a dose-response curve with a wide range of concentrations to identify the optimal concentration for degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low reduction in cell viability | 1. Cell line is not dependent on SGK3 signaling. 2. Inefficient degradation of SGK3. 3. PROTAC is inactive or degraded. 4. Suboptimal assay conditions. | 1. Confirm SGK3 expression and pathway activity in your cell line. Consider using cell lines known to be sensitive to SGK3 inhibition (e.g., CAMA-1, ZR-75-1).[1][2]2. Verify SGK3 degradation via Western blot or proteomics. Optimize PROTAC concentration and incubation time. A typical starting concentration is around 0.1-1 µM for 8-24 hours.[1][2]3. Use a fresh aliquot of the PROTAC. Ensure proper storage conditions (-20°C or -80°C).4. Optimize cell seeding density and assay duration. Ensure cells are in the exponential growth phase. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Inaccurate pipetting of compounds. | 1. Ensure a single-cell suspension and mix well before seeding. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing after adding the PROTAC. |
| Negative control PROTAC shows significant effect on cell viability | 1. Off-target effects of the PROTAC molecule. 2. Cellular stress due to high compound concentration. | 1. This suggests the effect may not be solely due to SGK3 degradation. Compare the effect to that of the active PROTAC. Lower concentrations may be needed.2. Perform a dose-response of the negative control to determine its toxicity profile. |
| Unexpected increase in cell viability | 1. Hormetic effect at low concentrations. 2. Experimental artifact. | 1. This is a rare but possible biological response. Carefully re-examine a narrow range of low concentrations.2. Review all experimental steps for potential errors. Repeat the experiment with fresh reagents. |
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| SGK3-PROTAC1 | Biochemical (Kinase Inhibition) | - | IC50 (SGK3) | 300 nM | [2] |
| SGK3-PROTAC1 | Biochemical (Kinase Inhibition) | - | IC50 (SGK1) | 220 nM | [5] |
| SGK3-PROTAC1 | Biochemical (Kinase Inhibition) | - | IC50 (S6K1) | 1800 nM | [2] |
| SGK3-PROTAC1 | Cellular (Degradation) | HEK293 | DC50 | < 100 nM | [1] |
| SGK3-PROTAC1 | Cellular (Degradation) | HEK293 | Dmax (at 0.3 µM, 8h) | ~80% | [1][3] |
| cisSGK3-PROTAC1 | Biochemical (Kinase Inhibition) | - | IC50 (SGK3) | Similar to SGK3-PROTAC1 | [1][2] |
| cisSGK3-PROTAC1 | Cellular (Degradation) | HEK293 | Degradation | No degradation up to 3 µM | [1][2] |
| 308-R (SGK3 binder) | Biochemical (Kinase Inhibition) | - | IC50 (SGK3) | 5 nM | [6] |
| VH032 (VHL ligand) | - | - | - | - | [1][2] |
Experimental Protocols
Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT/MTS)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
cisSGK3-PROTAC1 (negative control)
-
Vehicle (e.g., DMSO)
-
Cell line of interest (e.g., CAMA-1, ZR-75-1)
-
Complete cell culture medium
-
96-well cell culture plates (clear bottom)
-
Tetrazolium-based cell viability reagent (e.g., MTT, MTS)
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cisSGK3-PROTAC1 in complete medium. A typical concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
SGK3 Signaling Pathway
Caption: Simplified SGK3 signaling pathway downstream of PI3K.
Experimental Workflow for Cell Viability Assay with this compound
Caption: Step-by-step workflow for a PROTAC cell viability assay.
References
- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
PROTAC SGK3 Degrader-1: Unprecedented Isoform Selectivity Over SGK1/2
A detailed comparative analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted protein degradation, achieving isoform-level selectivity remains a significant challenge, particularly within highly homologous protein families. This guide provides a comprehensive comparison of the novel PROTAC SGK3 degrader-1 against its closely related isoforms, SGK1 and SGK2, supported by robust experimental data and detailed protocols. Developed as a potent and specific tool, SGK3-PROTAC1 demonstrates a remarkable ability to induce the degradation of SGK3 without impacting SGK1 or SGK2 levels, offering a refined instrument for studying SGK3-specific functions and a promising therapeutic strategy.
Performance and Selectivity Data
SGK3-PROTAC1 is a heterobifunctional molecule that links the SGK inhibitor 308-R to the VH032 ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This design facilitates the targeted ubiquitination and subsequent proteasomal degradation of SGK3. Extensive testing has revealed its high efficacy and exquisite selectivity for SGK3.
Quantitative Degradation Profile
The following table summarizes the degradation efficiency of SGK3-PROTAC1 against SGK isoforms in various cell lines.
| Target Protein | Cell Line | Concentration (µM) | Duration (hours) | Remaining Protein Levels (%) | Citation |
| SGK3 | HEK293 | 0.1 | 48 | 35% | [1][2] |
| SGK1 | HEK293 | 0.1 | 48 | No significant change | [1][2] |
| SGK2 | HEK293 | 0.1 | 48 | No significant change | [1][2] |
| SGK3 | ZR-75-1 | 0.3 | 2 | 50% | [1][2][3][4] |
| SGK3 | ZR-75-1 | 0.3 | 8 | 20% (Maximal degradation) | [1][2][3][4] |
At a concentration of 0.1 µM, SGK3-PROTAC1 effectively reduces SGK3 levels by 65% in HEK293 cells, with no discernible effect on SGK1 or SGK2.[1][2] Time-course experiments in ZR-75-1 breast cancer cells show that at 0.3 µM, the degrader achieves 50% SGK3 reduction within just 2 hours, reaching a maximal degradation of 80% by the 8-hour mark.[1][2][3][4]
Further global proteomic analysis in HEK293 cells confirmed the exceptional selectivity of SGK3-PROTAC1. The results showed that SGK3 was the only protein whose levels were significantly reduced following treatment with the degrader.[1][2][3][4]
Signaling Pathways and Mechanism of Action
SGK1, SGK2, and SGK3 are all members of the AGC family of protein kinases and share a high degree of homology. However, they are regulated by distinct upstream signaling inputs, which accounts for their different cellular functions.
SGK1 and SGK2 are primarily activated in the cytosol downstream of Class I PI3K signaling.[1] This pathway involves the activation of mTORC2 and PDK1, which in turn phosphorylate and activate SGK1/2. In contrast, SGK3 possesses a unique N-terminal Phox homology (PX) domain that directs its localization to endosomes.[1] At the endosomal membrane, SGK3 is activated downstream of both Class I and Class III PI3K (hVps34), making it a critical node in pathways governing cell survival and resistance to therapies targeting the PI3K/Akt axis.[1][3]
Caption: Differential activation pathways of SGK isoforms.
The mechanism of SGK3-PROTAC1 involves hijacking the cellular ubiquitin-proteasome system. The PROTAC simultaneously binds to SGK3 and the VHL E3 ligase, forming a ternary complex. This proximity induces the poly-ubiquitination of SGK3, marking it for degradation by the 26S proteasome.
Experimental Protocols
To ensure the reproducibility of the selectivity profiling data, the following experimental methodologies are provided.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of SGK1, SGK2, and SGK3 following treatment with SGK3-PROTAC1.
-
Cell Culture and Lysis:
-
Plate cells (e.g., HEK293, ZR-75-1, CAMA-1) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of SGK3-PROTAC1 or vehicle control (DMSO) for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for SGK1, SGK2, SGK3, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Mass Spectrometry-Based Proteomics for Global Selectivity
This method provides an unbiased, global assessment of protein level changes induced by the degrader.
-
Sample Preparation:
-
Culture and treat HEK293 cells with 1 µM SGK3-PROTAC1 or DMSO for 24 hours.
-
Harvest and lyse cells as described for western blotting.
-
Perform in-solution trypsin digestion of the protein lysates.
-
Label peptides with tandem mass tags (TMT) for relative quantification.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the SGK3-PROTAC1-treated and control groups.
-
Caption: Workflow for assessing PROTAC selectivity.
Conclusion
SGK3-PROTAC1 stands out as a highly selective and potent degrader of SGK3. The experimental data conclusively demonstrate its ability to spare the closely related SGK1 and SGK2 isoforms, a critical feature for both basic research and therapeutic development. The provided protocols offer a robust framework for researchers seeking to validate these findings and further explore the specific roles of SGK3 in health and disease. This level of isoform specificity underscores the power of the PROTAC technology to create highly targeted medicines, overcoming the limitations of traditional small-molecule inhibitors.
References
- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGK2 promotes prostate cancer metastasis by inhibiting ferroptosis via upregulating GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Specificity of SGK3-PROTAC1: A Comparative Proteomics Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SGK3-PROTAC1's performance against other SGK3-targeting alternatives, supported by experimental data. We delve into the specifics of its selectivity and impact on the cellular proteome.
SGK3-PROTAC1 is a highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). This kinase plays a crucial role in cell proliferation and survival and is implicated in resistance to cancer therapies that target the PI3K/Akt signaling pathway.[1][2][3] Understanding the precise on-target and off-target effects of SGK3-PROTAC1 at the proteome level is critical for its development as a therapeutic agent.
Quantitative Proteomic Analysis: SGK3-PROTAC1 vs. Alternatives
Global quantitative proteomics is a powerful tool to assess the specificity of a targeted protein degrader. In a key study, the impact of SGK3-PROTAC1 on the proteome of HEK293 cells was investigated. The results demonstrated remarkable selectivity, with SGK3 being the only protein significantly degraded upon treatment.[3][4][5]
Table 1: Quantitative Proteomic Analysis of SGK3-PROTAC1 Treatment in HEK293 Cells
| Protein | Treatment Condition | Fold Change vs. Control | Significance |
| SGK3 | 0.1 µM SGK3-PROTAC1 (48h) | -0.65 (65% reduction) | Significant |
| SGK1 | 0.1 µM SGK3-PROTAC1 (48h) | Not significantly changed | Not Significant |
| SGK2 | 0.1 µM SGK3-PROTAC1 (48h) | Not significantly changed | Not Significant |
| S6K1 | 0.1 µM SGK3-PROTAC1 (48h) | Not significantly changed | Not Significant |
| S6K1 | 1-10 µM SGK3-PROTAC1 (48h) | Moderately reduced | - |
Data synthesized from Tovell et al., ACS Chemical Biology, 2019.[3][6]
This high degree of selectivity is a key advantage of the PROTAC approach, which can be challenging to achieve with conventional small molecule inhibitors that often exhibit cross-reactivity with other kinases due to the high homology in their ATP-binding pockets.[7][8] For instance, while SGK3-PROTAC1 is built upon the SGK inhibitor 308-R, which also engages SGK1 and SGK2, the resulting PROTAC does not lead to their degradation.[3][4]
Performance Comparison: Degradation vs. Inhibition
Beyond selectivity, the efficacy of SGK3-PROTAC1 in suppressing SGK3-mediated signaling has been compared to conventional SGK inhibitors. In breast cancer cell lines (ZR-75-1 and CAMA-1) resistant to PI3K inhibitors, SGK3-PROTAC1 demonstrated a more potent suppression of cell growth compared to the conventional SGK inhibitor 14H.[3][4][7] This suggests that inducing the degradation of SGK3 can be a more effective therapeutic strategy than simply inhibiting its kinase activity.
Table 2: Functional Comparison of SGK3-PROTAC1 and a Conventional SGK Inhibitor
| Compound | Mechanism of Action | Effect on Cell Growth (in presence of PI3K inhibitor) |
| SGK3-PROTAC1 | Induces SGK3 degradation | More effective suppression |
| 14H (SGK inhibitor) | Inhibits SGK kinase activity | Less effective suppression |
Based on findings from Tovell et al., ACS Chemical Biology, 2019.[3][7]
SGK3 Signaling Pathway and PROTAC Mechanism
SGK3 is a downstream effector of the PI3K signaling pathway and can compensate for the loss of Akt activity, leading to therapeutic resistance.[2][9][10] SGK3-PROTAC1 leverages the cell's own ubiquitin-proteasome system to achieve its effect.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification, structure modification, and characterization of potential small-molecule SGK3 inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SGK3-PROTAC1 vs. GDC0941 in Overcoming PI3K Inhibitor Resistance
In the landscape of targeted cancer therapy, the emergence of resistance to phosphoinositide 3-kinase (PI3K) inhibitors remains a critical challenge. This guide provides a detailed comparison of two distinct therapeutic agents, SGK3-PROTAC1 and GDC0941 (Pictilisib), focusing on their efficacy, mechanism of action, and the experimental evidence supporting their use, particularly in the context of acquired resistance in breast cancer.
At a Glance: Key Differences
| Feature | SGK3-PROTAC1 | GDC0941 (Pictilisib) |
| Target | Serum/glucocorticoid-regulated kinase 3 (SGK3) | Class I PI3K isoforms (α, δ, β, γ) |
| Mechanism of Action | Induces proteasomal degradation of SGK3 protein | ATP-competitive enzymatic inhibition of PI3K |
| Therapeutic Strategy | Overcomes resistance to PI3K inhibitors by eliminating a key bypass signaling node | Direct inhibition of the PI3K/Akt signaling pathway |
| Selectivity | Isoform-specific for SGK3 degradation | Pan-Class I PI3K inhibitor |
Mechanism of Action: Degradation vs. Inhibition
GDC0941 is a potent, orally bioavailable small molecule that competitively inhibits the ATP-binding pocket of Class I PI3K isoforms, with high affinity for p110α and p110δ[1][2]. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors like AKT[2]. By inhibiting this pathway, GDC0941 aims to curtail tumor cell growth, proliferation, and survival[3][4].
However, cancer cells can develop resistance to PI3K inhibitors by activating alternative survival pathways. One such mechanism involves the upregulation and activation of SGK3, a kinase that can substitute for AKT and reactivate downstream signaling, including the mTORC1 pathway, thereby promoting cell proliferation even in the presence of a PI3K inhibitor[5][6][7][8][9].
This is where SGK3-PROTAC1 offers a novel approach. As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule composed of a ligand that binds to SGK3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[10]. This proximity induces the ubiquitination of SGK3, marking it for degradation by the proteasome. Instead of merely inhibiting the kinase's activity, SGK3-PROTAC1 eliminates the protein altogether, offering a more complete and potentially durable suppression of its function[6][7].
Signaling Pathways Under Scrutiny
The interplay between the PI3K/Akt pathway and the compensatory SGK3 signaling is crucial for understanding the rationale behind combining these therapeutic strategies.
Caption: PI3K/Akt and compensatory SGK3 signaling pathways.
Comparative Efficacy: In Vitro Data
Studies have demonstrated that while GDC0941 is effective in sensitive cancer cell lines, its efficacy is diminished in resistant models. The addition of SGK3-PROTAC1 can restore and even enhance the anti-proliferative effects of GDC0941.
Table 1: SGK3 Degradation in HEK293 Cells
| Treatment | Concentration | SGK3 Protein Level Reduction |
| SGK3-PROTAC1 | 0.1 µM | 65% |
| SGK3-PROTAC1 | 0.3 µM | Induces 50% degradation within 2 hours, 80% at 8 hours |
| Data sourced from MedChemExpress and Tovell et al., 2019.[7][10] |
Table 2: Anti-proliferative Effects in Breast Cancer Cell Lines (Resistant to PI3K inhibition)
| Cell Line | Treatment | Effect |
| CAMA-1 | GDC0941 (1 µM) + SGK3-PROTAC1 | More effective suppression of proliferation than GDC0941 alone or with a conventional SGK inhibitor |
| ZR-75-1 | GDC0941 (1 µM) + SGK3-PROTAC1 | More effective suppression of proliferation than GDC0941 alone or with a conventional SGK inhibitor |
| Data sourced from Tovell et al., 2019.[6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of SGK3-PROTAC1 and GDC0941.
Cell Culture and Reagents
-
Cell Lines: Human breast cancer cell lines, such as CAMA-1 and ZR-75-1, known to develop resistance to PI3K inhibitors, are commonly used.
-
Reagents: GDC0941 and SGK3-PROTAC1 are dissolved in DMSO to create stock solutions.
Western Blotting for Protein Expression and Pathway Activation
This technique is used to quantify the levels of specific proteins and their phosphorylation status, providing insights into pathway activation.
Caption: A typical workflow for Western blot analysis.
-
Procedure: Cells are treated with the compounds for specified durations. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., SGK3, p-Akt, p-NDRG1) followed by HRP-conjugated secondary antibodies. The signal is detected using chemiluminescence.
Cell Proliferation Assays
These assays measure the number of viable cells after treatment to determine the anti-proliferative effects of the compounds.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of GDC0941, SGK3-PROTAC1, or a combination of both. After a defined period (e.g., 5 days), cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Conclusion
GDC0941 is a foundational PI3K inhibitor that has demonstrated clinical activity. However, the development of resistance, often mediated by SGK3, can limit its long-term efficacy. SGK3-PROTAC1 represents a next-generation therapeutic strategy that directly addresses this resistance mechanism. By inducing the specific degradation of SGK3, it not only re-sensitizes resistant cells to PI3K inhibition but also offers a more potent and selective approach than conventional kinase inhibitors. The experimental data strongly supports the synergistic effect of combining a PI3K inhibitor like GDC0941 with an SGK3 degrader like SGK3-PROTAC1 to achieve a more profound and durable anti-cancer response. This combination holds significant promise for patients with tumors that have developed resistance to PI3K-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Synergistic Takedown of Cancer Cell Proliferation: A Comparative Guide to SGK3-PROTAC1 and AZD5363 Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic anti-cancer effects of combining SGK3-PROTAC1, a specific SGK3 kinase degrader, with AZD5363, a potent pan-AKT inhibitor. This combination has shown significant promise in overcoming resistance to AKT inhibitors in certain breast cancer models.
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][2][3] While targeting AKT with inhibitors like AZD5363 is a valid therapeutic strategy, cancer cells can develop resistance.[4] One key mechanism of resistance involves the compensatory activation of Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), which can substitute for AKT and reactivate downstream pro-survival signaling.[5][6] The development of SGK3-PROTAC1, a proteolysis-targeting chimera that specifically degrades the SGK3 protein, offers a novel approach to counteract this resistance mechanism.[5][7][8]
This guide delves into the experimental evidence demonstrating the synergistic effects of co-administering SGK3-PROTAC1 and AZD5363, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Data Presentation: Enhanced Efficacy in Combination
The combination of SGK3-PROTAC1 and AZD5363 has been shown to be more effective at inhibiting cancer cell proliferation and downstream signaling than either agent alone. The following tables summarize key quantitative findings from studies on breast cancer cell lines.
| Cell Line | Treatment | Concentration | Effect on Cell Growth Inhibition | Reference |
| CAMA-1 | AZD5363 | 1 µM | Substantial reduction in growth | [5] |
| SGK3-PROTAC1 | 0.3 µM | Minimal effect on its own | [5] | |
| AZD5363 + SGK3-PROTAC1 | 1 µM + 0.3 µM | Further reduction in cell growth compared to AZD5363 alone | [5] | |
| ZR-75-1 | AZD5363 | 1 µM | Substantial reduction in growth | [5] |
| SGK3-PROTAC1 | 0.3 µM | Minimal effect on its own | [5] | |
| AZD5363 + SGK3-PROTAC1 | 1 µM + 0.3 µM | Further reduction in cell growth compared to AZD5363 alone | [5] |
| Cell Line | Treatment | Concentration | Effect on NDRG1 Phosphorylation (SGK3 substrate) | Reference |
| HEK293 | AZD5363 | 3 µM | Removes AKT-mediated phosphorylation of NDRG1 | [5] |
| SGK3-PROTAC1 | 0.1 µM | Reduced remaining NDRG1 phosphorylation | [5] | |
| cisSGK3-PROTAC1 (inactive control) | >1 µM | Required higher concentrations to show a similar effect | [5] |
| Cell Line | Treatment | Time | Effect on SGK3 Protein Levels | Reference |
| Endogenous SGK3 | SGK3-PROTAC1 (0.3 µM) | 2 hours | 50% degradation | [5][8][9] |
| SGK3-PROTAC1 (0.3 µM) | 8 hours | 80% degradation | [5][8][9] |
Signaling Pathway and Mechanisms of Action
The synergistic effect of SGK3-PROTAC1 and AZD5363 stems from their complementary inhibition of the PI3K/AKT/mTOR signaling pathway. AZD5363 directly inhibits AKT, a central node in this pathway.[10][11][12] However, in some contexts, cancer cells can bypass this blockade by upregulating SGK3, which shares downstream targets with AKT, including components of the mTORC1 pathway that promotes cell growth and proliferation.[4][5][13] SGK3-PROTAC1 circumvents this resistance by inducing the specific degradation of the SGK3 protein.[5][7][14] This dual targeting ensures a more complete shutdown of the pro-survival signaling cascade.
Figure 1: Simplified signaling pathway illustrating the synergistic inhibition of the PI3K/AKT/mTOR pathway by AZD5363 and SGK3-PROTAC1.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of SGK3-PROTAC1 and AZD5363.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][16][17]
-
Cell Seeding: Plate breast cancer cells (e.g., CAMA-1, ZR-75-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of AZD5363, SGK3-PROTAC1, and their combination. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[5]
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot dose-response curves to determine metrics like IC50 values. Synergy can be calculated using methods such as the Chou-Talalay method (Combination Index).[18]
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein degradation (SGK3) and the inhibition of signaling pathways (e.g., phosphorylation of AKT substrates).[19][20][21]
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-SGK3, anti-phospho-NDRG1, anti-total-NDRG1, anti-phospho-AKT, anti-total-AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Figure 2: General experimental workflow for assessing the synergy between SGK3-PROTAC1 and AZD5363.
Conclusion
The combination of SGK3-PROTAC1 and AZD5363 represents a promising therapeutic strategy to overcome resistance to AKT inhibition in cancers with a dependency on the PI3K/AKT signaling pathway. The targeted degradation of SGK3 by SGK3-PROTAC1 effectively blocks a key escape route for cancer cells treated with the AKT inhibitor AZD5363, leading to a synergistic anti-proliferative effect. The data and protocols presented in this guide provide a solid foundation for further research into this and similar combination therapies, highlighting the potential of PROTAC technology to enhance the efficacy of targeted cancer treatments.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. The SGK3/GSK3β/β-catenin signaling promotes breast cancer stemness and confers resistance to alpelisib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD5363 [openinnovation.astrazeneca.com]
- 12. What is Capivasertib used for? [synapse.patsnap.com]
- 13. AKT-independent PI3-K signaling in cancer – emerging role for SGK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. genscript.com [genscript.com]
- 21. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGK3 Degraders for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of currently documented SGK3 degraders, focusing on their performance and supported by experimental data. This document centers on SGK3-PROTAC1, a highly selective and potent SGK3 degrader, and compares it with its developmental precursor, a conventional inhibitor, and an inactive control to highlight the advantages of the targeted degradation approach.
Serum and glucocorticoid-regulated kinase 3 (SGK3) is a critical component of the PI3K signaling pathway, a cascade frequently dysregulated in cancer. SGK3 has emerged as a key factor in resistance to PI3K and AKT inhibitors in breast cancer, making it a compelling therapeutic target.[1] Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent mechanism to eliminate SGK3, overcoming limitations of traditional kinase inhibitors.[2][3]
Performance Comparison of SGK3-Targeting Compounds
The following table summarizes the quantitative data for key compounds targeting SGK3, providing a clear comparison of their degradation efficiency and inhibitory activity.
| Compound | Type | Target Profile | DC50 (Degradation) | Dmax (Degradation) | IC50 (Inhibition) | Key Findings |
| SGK3-PROTAC1 | PROTAC Degrader | Selective SGK3 Degrader | <100 nM [4] | ~80% [1] | SGK3: 300 nM; SGK1: 220 nM; S6K1: 1.8 µM[2] | Highly potent and selective for SGK3 degradation over SGK1/2. Effectively resensitizes cancer cells to PI3K/AKT inhibitors.[1][2] |
| DAT1 | PROTAC Degrader | First-Generation SGK3 Degrader | Not explicitly defined, but less potent than SGK3-PROTAC1.[2] | ~60% at 1 µM[2] | SGK3: 440 nM; S6K1: 160 nM[2] | A precursor to SGK3-PROTAC1 with lower degradation efficiency.[2] |
| 14H | Kinase Inhibitor | Pan-SGK Inhibitor | Not Applicable | Not Applicable | SGK3: 4 nM; SGK1: 10 nM; S6K1: 76 nM[2] | A conventional inhibitor that blocks kinase activity but does not induce degradation. Less effective than SGK3-PROTAC1 in suppressing growth in combination with PI3K inhibitors.[2][5] |
| cisSGK3-PROTAC1 | Inactive Epimer | Negative Control | No degradation observed[2] | Not Applicable | SGK3: 0.6 µM; SGK1: 1.4 µM; S6K1: 1.7 µM[6] | An inactive stereoisomer of SGK3-PROTAC1 that does not bind the E3 ligase, serving as a crucial negative control.[2][6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design for evaluating SGK3 degraders, the following diagrams are provided.
Caption: SGK3 signaling pathway in the context of cancer and resistance to PI3K/AKT inhibitors.
Caption: A generalized experimental workflow for the evaluation of SGK3 PROTAC degraders.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of SGK3 degraders.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of SGK3 degradation following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Culture human breast cancer cell lines (e.g., ZR-75-1, CAMA-1) or HEK293 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SGK3 degrader (e.g., SGK3-PROTAC1), inactive control (cisSGK3-PROTAC1), or vehicle (DMSO) for the desired time points (e.g., 2, 8, 24, 48 hours).[2]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[2]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SGK3, p-NDRG1 (a downstream target of SGK3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SGK3 protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the percentage of degradation (Dmax).
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration to calculate the DC50 value (the concentration at which 50% degradation is achieved).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with SGK3-targeting compounds, often in combination with other inhibitors.
-
Cell Seeding:
-
Seed cancer cells (e.g., ZR-75-1, CAMA-1) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the SGK3 degrader or inhibitor, alone or in combination with a fixed concentration of a PI3K or AKT inhibitor (e.g., GDC0941 or AZD5363).[2]
-
Include vehicle-only treated cells as a control.
-
Incubate the cells for an extended period (e.g., 5 days) to assess the long-term effect on cell proliferation.[2]
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to generate dose-response curves and determine IC50 values.
-
Proteomics Analysis for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of a degrader's selectivity.
-
Sample Preparation:
-
Treat cells (e.g., HEK293) with the SGK3 degrader (e.g., 1 µM SGK3-PROTAC1) or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).[2]
-
Harvest and lyse the cells, and quantify the protein concentration as described for Western blotting.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the cell lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry (MS):
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This separates the peptides and determines their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Use a proteomics software suite to search the acquired MS data against a human protein database to identify and quantify the proteins in each sample.
-
Perform label-free quantification to compare the abundance of each identified protein between the degrader-treated and vehicle-treated samples.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated upon degrader treatment. A highly selective degrader will show significant downregulation of only the intended target (SGK3).[2]
-
Conclusion
The development of SGK3-PROTAC1 represents a significant advancement in the targeted therapy of cancers resistant to PI3K/AKT inhibitors. Its high potency and exquisite selectivity for SGK3 over its closely related isoforms, SGK1 and SGK2, underscore the benefits of the PROTAC approach. When compared to its developmental precursors and conventional inhibitors, SGK3-PROTAC1 demonstrates superior efficacy in degrading SGK3 and suppressing cancer cell growth, particularly in combination with PI3K pathway inhibitors.[1][2] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of novel SGK3-targeted degraders.
References
- 1. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating the On-Target Effects of PROTAC SGK3 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC SGK3 degrader-1 with alternative SGK inhibitors, supported by experimental data and detailed methodologies. The focus is on validating the on-target effects of this novel degrader, offering a clear perspective on its performance relative to conventional inhibitors.
Introduction to this compound
This compound (also known as SGK3-PROTAC1) is a heterobifunctional molecule designed to specifically target Serum/Glucocorticoid Regulated Kinase 3 (SGK3) for degradation. It is a PROTAC (Proteolysis Targeting Chimera) that consists of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This mechanism of action, inducing targeted protein degradation rather than just inhibition, offers a distinct advantage in terms of potency and duration of effect. SGK3 is a key kinase in the PI3K/Akt signaling pathway, and its upregulation has been implicated in resistance to PI3K and Akt inhibitors in certain cancers.[1][3][4][5]
Comparative Performance Data
The following tables summarize the in vitro performance of this compound against its inactive epimer and conventional SGK inhibitors.
Table 1: In Vitro Degradation and Potency
| Compound | Type | Target | DC50 (nM) | IC50 (nM) | Key Findings |
| This compound | PROTAC Degrader | SGK3 | < 100[1][4] | 300[1][2] | Induces potent and selective degradation of SGK3.[1][4] |
| cis-PROTAC SGK3 degrader-1 | Inactive Epimer | SGK3 | No degradation[3] | 600[6] | Does not induce SGK3 degradation due to inability to bind VHL E3 ligase.[3][6] |
| 14H | Conventional Inhibitor | SGK1/3 | N/A | SGK1: 10, SGK3: 4[3] | Potent inhibitor of both SGK1 and SGK3.[3] |
| GSK650394 | Conventional Inhibitor | SGK1/2 | N/A | SGK1: 62, SGK2: 103[6][7] | Selective inhibitor of SGK1 and SGK2.[6][7] |
| EMD638683 | Conventional Inhibitor | SGK1 | N/A | 3000[6][7] | Highly selective for SGK1.[6][7] |
| SI-113 | Conventional Inhibitor | SGK1 | N/A | 600[6][7] | SGK1 inhibitor that also induces autophagy.[6][7] |
Table 2: Cellular Degradation Efficiency of this compound
| Cell Line | Concentration (µM) | Time (hours) | SGK3 Degradation (%) |
| HEK293 | 0.1 | 48 | ~65%[8] |
| Endogenous SGK3 | 0.3 | 2 | ~50%[3][5][8][9] |
| Endogenous SGK3 | 0.3 | 8 | ~80%[3][5][8][9] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the SGK3 signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Western Blotting for SGK3 Degradation
This protocol is used to assess the levels of SGK3 protein in cells following treatment with this compound or control compounds.
-
Cell Culture and Lysis:
-
Culture HEK293, ZR-75-1, or CAMA-1 cells in appropriate media.
-
Treat cells with specified concentrations of this compound, cis-PROTAC SGK3 degrader-1 (as a negative control), or a conventional SGK inhibitor (e.g., 14H) for the indicated times (e.g., 2, 8, 24, 48 hours).[3][8] A DMSO-treated group should be included as a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SGK3 overnight at 4°C. Antibodies for downstream signaling proteins like phospho-NDRG1 can also be used to assess functional pathway inhibition.[3] A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
Quantify band intensities using densitometry software.
-
In Vitro Kinase Assay
This assay is performed to determine the direct inhibitory effect of the compounds on SGK kinase activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant SGK1, SGK2, or SGK3 enzyme, a suitable substrate (e.g., a synthetic peptide), and assay buffer.
-
Add varying concentrations of the test compounds (this compound, cis-PROTAC SGK3 degrader-1, 14H, etc.) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
-
Incubation and Detection:
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation and viability of cancer cell lines.
-
Cell Seeding and Treatment:
-
Seed breast cancer cells (e.g., ZR-75-1 or CAMA-1) in 96-well plates at an appropriate density and allow them to adhere overnight.[10]
-
Treat the cells with a range of concentrations of this compound, cis-PROTAC SGK3 degrader-1, or conventional SGK inhibitors. In some experiments, co-treatment with a PI3K or Akt inhibitor (e.g., GDC0941) is performed to assess the ability of the SGK3 degrader to overcome resistance.[3]
-
Incubate the cells for a specified period (e.g., 4 days).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT, MTS, or a reagent that measures ATP levels (e.g., CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the effect of the compounds on cell proliferation.
-
Conclusion
This compound demonstrates a distinct and advantageous mechanism of action compared to conventional SGK inhibitors. By inducing the degradation of SGK3, it achieves a potent and sustained downstream effect, which translates to enhanced anti-proliferative activity in cancer cell lines, particularly in the context of resistance to PI3K/Akt pathway inhibitors.[1][5] The high selectivity of SGK3-PROTAC1 for SGK3 over other SGK isoforms represents a significant improvement in precision targeting.[1] The use of the inactive epimer, cis-PROTAC SGK3 degrader-1, as a negative control is crucial for validating that the observed effects are due to protein degradation rather than simple inhibition.[3] The experimental protocols provided in this guide offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of SGK3 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader | MRC PPU [ppu.mrc.ac.uk]
- 5. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. SGK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. In vitro kinase assay [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC SGK3 Degrader-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC SGK3 degrader-1. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a potent compound with specific health and environmental hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
Standard laboratory PPE is the minimum requirement when handling this compound. However, due to its potent nature as a powder, enhanced respiratory and hand protection is crucial.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne powder. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against skin contact. The outer glove should be removed and disposed of immediately after handling. |
| Body Protection | A fully fastened laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Unpack the compound in a designated area, preferably within a chemical fume hood.
-
Verify that the container is sealed and properly labeled.
Weighing and Aliquoting
The fine powder form of this compound necessitates careful handling to avoid aerosolization. All weighing and aliquoting procedures must be performed in a certified chemical fume hood or a ventilated balance enclosure.
Step-by-Step Weighing Protocol:
-
Preparation: Don all required PPE, including a respirator if not in a fume hood. Decontaminate the weighing area and the balance before and after use.
-
Tare the Vessel: Place a clean, sealable container (e.g., a vial with a screw cap) on the balance and tare it.
-
Transfer the Powder: Inside the fume hood, carefully transfer the desired amount of this compound to the tared container using a dedicated spatula. Avoid any sudden movements that could generate dust.
-
Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact amount of compound transferred.
-
Clean-up: Immediately after weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.
Dissolving the Compound
-
All dissolution procedures should be performed within a chemical fume hood.
-
Add the solvent to the sealed container containing the pre-weighed compound.
-
Gently agitate the container to dissolve the compound. Sonication may be used if necessary.
Storage
Proper storage is crucial to maintain the stability and integrity of the compound.
| Form | Storage Temperature | Additional Notes |
| Powder | -20°C | Keep in a tightly sealed, light-resistant container. |
| In Solvent | -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Disposal Plan
This compound is classified as very toxic to aquatic life, necessitating stringent disposal protocols.[1] All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware that contained the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
Consult your institution's EHS department for specific hazardous waste disposal procedures and regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and carefully clean the area. Collect all cleanup materials in a sealed hazardous waste container. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
